FAD-Na2;FAD sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H31N9Na2O15P2 |
|---|---|
Molecular Weight |
829.5 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2 |
InChI Key |
XLRHXNIVIZZOON-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Flavin Adenine Dinucleotide (FAD) Sodium Salt
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Flavin Adenine Dinucleotide (FAD) sodium salt. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Core Chemical and Physical Properties
FAD sodium salt is the sodium salt form of Flavin Adenine Dinucleotide, a critical redox cofactor involved in numerous metabolic reactions.[1] It is a yellow to orange, crystalline powder that is hygroscopic in nature.[2]
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ | [3] |
| Molecular Weight | 829.51 g/mol (anhydrous basis) | [4] |
| CAS Number | 84366-81-4 | [5] |
| Appearance | Yellow to orange-brown powder | [4] |
| Melting Point | Decomposes at >203°C | [2] |
| pH (1% in water) | 5.5 - 6.5 | [6] |
| Optical Rotation | -23.2° ± 2.3° (c = 2 in water) | [6] |
Solubility
FAD sodium salt exhibits solubility in aqueous solutions and some organic solvents.
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [4][7] |
| DMSO | 0.1 mg/mL | [5][8] |
| PBS (pH 7.2) | ~10 mg/mL | [5][8] |
| Methanol | Slightly soluble | [2] |
| Ethanol | Sparingly soluble | |
| Acetone | Insoluble |
Spectral Properties
FAD possesses distinct absorbance and fluorescence characteristics that are crucial for its quantification and study.
| Spectral Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| UV-Vis Absorbance Maxima (λmax) | 213, 265, 376, 449 | - | [5][8] |
| ~375 and ~450 | ~9,000 and ~11,300, respectively | [9] | |
| Fluorescence Excitation Maximum | ~450 | - | [10] |
| Fluorescence Emission Maximum | ~525-530 | - | [10] |
| Fluorescence Quantum Yield (ΦF) | ~0.033 (in aqueous solution, pH 4-9) | - | [10] |
Biological Significance and Signaling Pathways
FAD is a central molecule in metabolism, acting as a crucial cofactor for a wide range of flavoproteins involved in oxidation-reduction reactions. It plays a vital role in cellular respiration, specifically in the citric acid cycle and the electron transport chain, where it accepts and donates electrons.
It is important to distinguish Flavin Adenine Dinucleotide (FAD) from Fas-Associated Death Domain (FADD). While their acronyms are similar, they are distinct molecules with different functions. FADD is an adaptor protein that plays a critical role in the extrinsic pathway of apoptosis.[2][11][12][13][14] Given the potential for confusion, and as a requested visualization, the FADD-mediated apoptosis signaling pathway is depicted below.
Caption: FADD-mediated extrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for common experiments involving FAD sodium salt.
Quantification of FAD Sodium Salt using UV-Vis Spectrophotometry
This protocol allows for the determination of FAD concentration in a solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
FAD sodium salt
-
Appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a known amount of FAD sodium salt (e.g., 10 mg).
-
Dissolve the FAD in a known volume of buffer (e.g., 100 mL) to create a stock solution. Calculate the molar concentration using the molecular weight of 829.51 g/mol .
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15, 20 µM).
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to measure absorbance at 450 nm.
-
Use the buffer as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Creation of a Calibration Curve:
-
Plot the absorbance at 450 nm versus the concentration of the standard solutions.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope (related to the molar extinction coefficient), and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the unknown FAD solution at 450 nm.
-
Use the equation from the calibration curve to calculate the concentration of FAD in the unknown sample.
-
Caption: Workflow for FAD quantification by UV-Vis.
Analysis of FAD Sodium Salt by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the separation and quantification of FAD using HPLC with fluorescence detection.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate and 15 mM magnesium acetate, adjusted to pH 3.4 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 85% Mobile Phase A and 15% Mobile Phase B.
-
Flow Rate: 1 mL/min.
Detection:
-
Excitation Wavelength: 445 nm.
-
Emission Wavelength: 530 nm.
Procedure:
-
Sample Preparation:
-
Dissolve the FAD sodium salt sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a series of FAD standard solutions of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample.
-
Record the chromatograms and identify the FAD peak based on its retention time compared to the standards.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the FAD standards against their concentrations.
-
Determine the concentration of FAD in the sample by interpolating its peak area on the calibration curve.
-
Studying FAD Binding to a Flavoenzyme using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal Titration Calorimeter.
-
Purified flavoenzyme of interest.
-
FAD sodium salt.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dialyze both the enzyme and the FAD solution extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Accurately determine the concentrations of the enzyme and FAD solutions using UV-Vis spectrophotometry.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-50 µM.
-
Load the FAD solution into the injection syringe. The FAD concentration should be 10-20 times higher than the enzyme concentration.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the FAD solution into the enzyme solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the ITC software.
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Workflow for studying FAD-enzyme binding via ITC.
Storage and Stability
FAD sodium salt is sensitive to light and moisture. It should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage, 2-8°C is acceptable.[2] Solutions of FAD sodium salt are also light-sensitive and should be freshly prepared. Aqueous solutions are not recommended for storage for more than one day.[8] The solid form is stable for at least four years when stored correctly.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Flavin adenine dinucleotide disodium | C27H31N9Na2O15P2 | CID 2734019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FAD-Na2 Redox Cofactor Auto-fluorescence co-enzyme [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Flavin adenine dinucleotide disodium salt hydrate, 94% (dry wt.), water <10% 500 mg | Buy Online [thermofisher.com]
- 7. 黄素腺嘌呤二核苷酸 二钠盐 水合物 suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. mdpi.com [mdpi.com]
- 12. Structure of the Fas/FADD complex: A conditional death domain complex mediating signaling by receptor clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. zollerimkerei.de [zollerimkerei.de]
The Practitioner's Guide to Flavin Adenine Dinucleotide (FAD): Free Acid vs. Sodium Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Flavin Adenine Dinucleotide (FAD) is a cornerstone redox cofactor essential for a multitude of metabolic and cellular processes. As a derivative of riboflavin (Vitamin B2), FAD is indispensable for the function of flavoproteins, which catalyze a wide array of oxidation-reduction reactions. In laboratory and pharmaceutical settings, FAD is commercially available in two primary forms: the free acid and the disodium salt. While chemically similar, the choice between these two forms has significant practical implications for experimental design, reproducibility, and outcomes. This guide provides a detailed technical comparison to inform the selection and proper use of each FAD variant.
Core Chemical and Physical Differences
The fundamental difference lies in the ionization state of the pyrophosphate group. In FAD free acid, the phosphate groups are protonated, making the molecule acidic. In the FAD disodium salt, these acidic protons are replaced by two sodium ions. This seemingly minor alteration profoundly impacts the compound's solubility and behavior in aqueous solutions.
The FAD molecule contains a reactive isoalloxazine ring system, which is the site of electron transfer, tethered to an adenosine monophosphate (AMP) moiety via a pyrophosphate bridge. The molecule exists in multiple redox states, most notably the oxidized quinone (FAD), the one-electron reduced semiquinone (FADH•), and the fully two-electron reduced hydroquinone (FADH₂).
Comparative Physicochemical Properties
The most critical distinction for researchers is the vast difference in aqueous solubility. The disodium salt form is significantly more soluble in water and neutral buffers, a property that is paramount for most biochemical and cellular applications.[1][2] Dissolving the free acid form directly into neutral water is challenging and results in an acidic solution, which can alter experimental conditions and potentially denature proteins.[3]
| Property | FAD (Free Acid) | FAD Disodium Salt | Reference(s) |
| Chemical Formula | C₂₇H₃₃N₉O₁₅P₂ | C₂₇H₃₁N₉Na₂O₁₅P₂ | [4][5] |
| Molecular Weight | 785.56 g/mol | 829.51 g/mol (anhydrous) | [4][5] |
| Appearance | Yellow to orange powder | Yellow to orange crystalline solid | [4][5] |
| Aqueous Solubility | Poorly soluble in neutral water | Highly soluble (e.g., 10 mg/mL in PBS pH 7.2; 50 mg/mL in water) | [2][4] |
| Solution pH | Acidic | Near-neutral | [3] |
| Stability (Solid) | Stable at -20°C, light-sensitive | Stable for ≥4 years at -20°C, light-sensitive | [1][4] |
| Stability (Aqueous) | Prone to degradation; pH-dependent conformational changes | Not recommended for storage for more than one day at 4°C | [3][4] |
Implications for Experimental Design
The choice between FAD free acid and its sodium salt is primarily dictated by the experimental requirements, with the sodium salt being the default choice for most applications due to its superior solubility and non-perturbing pH.
FAD Disodium Salt is recommended for:
-
Enzyme Assays: To ensure accurate and reproducible kinetics, the reaction buffer's pH must be stable and optimal for the enzyme under study. Using the sodium salt avoids introducing unwanted acidity.
-
Reconstitution of Apo-flavoproteins: The process of reintroducing the FAD cofactor into an apoenzyme requires conditions that maintain the protein's structural integrity. The high solubility and neutral pH of the sodium salt solution are ideal for this purpose.[6]
-
Cell Culture Media Supplementation: When studying cellular metabolism, the sodium salt form can be directly dissolved into culture media without significantly altering the pH.
-
Chromatography and Spectroscopy: Buffered solutions prepared with the sodium salt provide consistent species for analytical techniques.
FAD Free Acid may be considered for:
-
Specialized Formulations: In non-aqueous solvent systems or specific formulation studies where sodium ions are undesirable.
-
pH-titration Studies: For research specifically investigating the pH-dependent properties of FAD or flavoproteins, starting with the free acid allows for controlled titration across a pH range.[3]
Experimental Protocols
Protocol: Preparation of a Stock Solution for Enzyme Assays
This protocol details the standard procedure for preparing a concentrated FAD solution for use in biochemical assays, emphasizing the use of the more soluble disodium salt.
-
Reagent Selection: Use Flavin Adenine Dinucleotide, Disodium Salt Hydrate (≥95% purity).
-
Calculation: Determine the mass of FAD sodium salt needed to achieve the desired stock concentration (e.g., 10 mM). Remember to account for the molecular weight of the hydrated salt if specified by the manufacturer.
-
Weighing: Weigh the powder in a low-light environment, as flavins are light-sensitive.
-
Dissolution: Dissolve the powder in a high-purity, neutral buffer (e.g., 50 mM HEPES, pH 7.4, or 50 mM potassium phosphate, pH 7.0). Do not use pure deionized water if a neutral pH is required, as the solution may be slightly alkaline. For a 10 mg/mL solution in PBS (pH 7.2), vortex gently until fully dissolved.[4]
-
Concentration Verification: Measure the absorbance of the stock solution at 450 nm. Calculate the precise concentration using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) for FAD at 450 nm, which is 11,300 M⁻¹cm⁻¹.[7][8]
-
Storage: Aliquot the stock solution into small, light-protected tubes (e.g., amber microtubes) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be used within one day of preparation.[4]
Protocol: Reconstitution of an Apo-flavoprotein
This workflow outlines the general steps to reconstitute an apo-flavoprotein with FAD, a critical step in studying enzyme function after purification.
FAD in a Core Metabolic Pathway: The Citric Acid Cycle
FAD is a critical electron acceptor in the citric acid cycle. In Complex II of the electron transport chain, the enzyme succinate dehydrogenase utilizes a covalently bound FAD to oxidize succinate to fumarate. This reaction is a key energy-harvesting step, capturing two electrons and two protons to form FADH₂.
Conclusion
For the vast majority of research, drug development, and general laboratory applications, FAD disodium salt is the superior and recommended form . Its high aqueous solubility and neutral pH in solution prevent unintended experimental artifacts and ensure the integrity of sensitive biological molecules like enzymes. The free acid form should be reserved for specific applications where its acidic nature is required or where the presence of sodium ions must be avoided. By understanding these fundamental differences, researchers can ensure the accuracy, reproducibility, and validity of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. フラビンアデニンジヌクレオチド 二ナトリウム塩 水和物 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. pH modulates efficiency of singlet oxygen production by flavin cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Absorbance Spectrum and Molar Extinction Coefficient of Flavin Adenine Dinucleotide (FAD-Na2)
Flavin adenine dinucleotide (FAD) is a critical redox-active coenzyme involved in a multitude of metabolic reactions.[1] Its disodium salt form, FAD-Na2, is commonly used in research settings. A thorough understanding of its spectrophotometric properties is essential for researchers, scientists, and drug development professionals who work with FAD-dependent enzymes (flavoproteins). This guide provides an in-depth overview of the absorbance spectrum and molar extinction coefficient of FAD, along with detailed experimental protocols for their determination and relevant biochemical pathways.
Absorbance Spectrum of FAD and its Redox States
The absorbance spectrum of FAD is characterized by distinct peaks that change depending on its oxidation state. In its fully oxidized form, FAD is yellow and exhibits two primary absorption maxima in the visible and near-UV regions.[1][2] The major local absorbance maximum is observed at 450 nm, with another significant peak around 375 nm.[1][2] These absorbance properties are crucial for monitoring changes in the coenzyme's oxidation state during enzymatic reactions.
FAD can exist in several redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and a two-electron reduced hydroquinone (FADH2). Each of these forms possesses a unique absorbance spectrum, allowing for their differentiation.[1][3] The semiquinone form can be blue or red depending on the pH, while the fully reduced FADH2 is colorless.[1] In protein environments, the absorption maxima of FAD can be shifted, and the vibrational structure of the peaks can become more resolved.[3]
The following table summarizes the key absorbance maxima and molar extinction coefficients for FAD and its related compounds in their free forms in solution.
| Compound | Redox State | Wavelength (λmax) | Molar Extinction Coefficient (ε) |
| FAD | Oxidized | 450 nm | 11,300 M⁻¹cm⁻¹[1][4] |
| 375 nm | 9,300 M⁻¹cm⁻¹ | ||
| FMN | Oxidized | 445 nm | 12,500 M⁻¹cm⁻¹ |
| 373 nm | 10,400 M⁻¹cm⁻¹ | ||
| FADH⁻ | Reduced (anionic) | ~325 nm | Not specified |
| FADH₂ | Reduced (neutral) | ~345 nm | Not specified |
Experimental Protocols
Determining the concentration and molar extinction coefficient of FAD, particularly when bound to a protein, requires specific experimental procedures. Below are detailed methodologies for these determinations.
Protocol 1: Spectrophotometric Determination of FAD Concentration in a Flavoprotein
This protocol describes the determination of FAD concentration by releasing it from the protein and measuring its absorbance.
Objective: To determine the concentration of FAD in a purified flavoprotein sample.
Materials:
-
Purified flavoprotein solution
-
Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (SDS)
-
Spectrophotometer
-
Centrifuge
-
Cuvettes
Methodology:
-
Protein Denaturation:
-
Take a known volume of the flavoprotein solution.
-
To release the FAD cofactor, denature the protein. This can be achieved by:
-
-
Separation of Precipitated Protein:
-
Centrifuge the denatured protein sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[4]
-
-
Spectrophotometric Measurement:
-
Carefully collect the supernatant, which contains the released FAD.
-
Measure the absorbance spectrum of the supernatant from 300 nm to 600 nm.
-
Record the absorbance value at 450 nm.
-
-
Concentration Calculation:
Protocol 2: Identification of Flavin Cofactor (FAD vs. FMN) using Phosphodiesterase
This protocol helps to distinguish between FAD and Flavin Mononucleotide (FMN) based on their differential response to phosphodiesterase (PDE).
Objective: To identify the type of flavin cofactor in a sample.
Materials:
-
Flavin sample (supernatant from Protocol 1)
-
Snake venom phosphodiesterase (PDE)
-
Spectrophotometer or Fluorometer
Methodology:
-
Initial Spectrum:
-
Record the absorbance or fluorescence emission spectrum of the flavin sample. Free FAD has a quenched fluorescence compared to FMN.
-
-
Enzymatic Digestion:
-
Add a small amount of PDE to the cuvette containing the flavin sample. PDE catalyzes the hydrolysis of FAD to FMN and AMP.
-
-
Spectral Monitoring:
-
Absorbance: Record the absorbance spectra at different time points after adding PDE. The conversion of FAD to FMN will result in characteristic spectral changes with an isosbestic point at 473 nm.[4]
-
Fluorescence: Monitor the fluorescence emission at approximately 525 nm. A significant increase in fluorescence intensity indicates the presence of FAD, which is being converted to the more fluorescent FMN.[4]
-
-
Analysis:
-
If significant spectral changes (absorbance) or an increase in fluorescence are observed, the original cofactor was FAD.
-
If no change is observed, the cofactor is likely FMN.
-
Visualizations of FAD-Related Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key metabolic role of FAD and a typical experimental workflow.
References
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01714K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability of Disodium Flavin Adenine Dinucleotide (FAD-Na2) Under Different pH and Temperature Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of disodium flavin adenine dinucleotide (FAD-Na2) under various pH and temperature conditions. The information herein is critical for researchers and professionals involved in the development of drug formulations, biochemical assays, and other applications where the integrity of FAD-Na2 is paramount. While specific stability data for the disodium salt (FAD-Na2) is limited in publicly available literature, this guide extrapolates from the extensive research on Flavin Adenine Dinucleotide (FAD), as their stability profiles are expected to be analogous in aqueous solutions.
Introduction to FAD-Na2 Stability
Flavin Adenine Dinucleotide (FAD) is a critical redox cofactor involved in a multitude of enzymatic reactions essential for metabolism.[1][2] Its stability is a key factor in its biological function and its utility in various biotechnological applications. The disodium salt of FAD, FAD-Na2, is a common commercially available form, valued for its solubility in aqueous solutions. However, FAD and by extension FAD-Na2, are susceptible to degradation under certain environmental conditions, primarily pH and temperature.[3][4] Understanding the kinetics and pathways of this degradation is crucial for maintaining its activity and ensuring the reliability of experimental results and the efficacy of therapeutic formulations.
The primary degradation pathway for FAD in aqueous solution is hydrolysis, which cleaves the pyrophosphate bond to yield flavin mononucleotide (FMN) and adenosine monophosphate (AMP).[5] This process is significantly influenced by both pH and temperature.
Influence of pH on FAD-Na2 Stability
The pH of the aqueous environment plays a pivotal role in the stability of FAD. The molecule contains several ionizable groups, and its conformation and susceptibility to hydrolysis change with pH.[6]
-
Acidic Conditions (pH < 3.0): In strongly acidic solutions, the rate of FAD hydrolysis to FMN and AMP increases significantly.[3] This is a critical consideration for oral drug formulations that must pass through the acidic environment of the stomach.
-
Neutral Conditions (pH 4.0 - 8.0): FAD exhibits its greatest stability in the neutral to slightly acidic pH range.[3] Within this range, the formation of degradation products is minimal, making it the optimal pH for storage and for most in vitro applications.[3]
-
Alkaline Conditions (pH > 9.0): In alkaline solutions, the degradation of FAD also accelerates, leading to a marked decrease in the total flavin content.[3]
Table 1: Effect of pH on FAD Degradation at 100°C for 1 hour
| pH | FAD Remaining (%) | FMN Formed (%) | "Fourth Flavin Compound" (FFC) Formed (%) |
| 1.0 | 0 | 100 | 0 |
| 2.0 | 18 | 82 | 0 |
| 3.0 | 70 | 30 | 0 |
| 4.0 | 85 | 0 | 15 |
| 5.0 | 85 | 0 | 15 |
| 6.0 | 85 | 0 | 15 |
| 7.0 | 85 | 0 | 15 |
| 8.0 | 85 | 0 | 15 |
| 9.0 | 88 | 0 | 12 |
| 10.0 | 95 | 0 | 5 |
Data extrapolated from a study on purified FAD in a buffer solution at a concentration of 1x10⁻⁴ M. The "Fourth Flavin Compound" is a heat decomposition product.[3]
Influence of Temperature on FAD-Na2 Stability
Temperature is another critical factor governing the stability of FAD. Increased temperature provides the activation energy for the hydrolytic cleavage of the pyrophosphate bond.
-
Low Temperatures (Refrigerated/Frozen): For long-term storage, FAD-Na2 solutions should be kept at low temperatures (e.g., -20°C) to minimize degradation.
-
Room Temperature: At ambient temperatures, the degradation of FAD is slow but measurable over extended periods.
-
Elevated Temperatures (> 60°C): As the temperature increases, the rate of degradation accelerates significantly.[3][4] Heating FAD solutions can lead to the formation of various degradation products, including FMN, and other flavin derivatives.[3]
Table 2: Effect of Temperature on FAD Degradation at Neutral pH for 1 hour
| Temperature (°C) | FAD Remaining (%) | FMN Formed (%) | "Fourth Flavin Compound" (FFC) Formed (%) |
| 60 | 100 | 0 | 0 |
| 70 | 95 | 0 | 5 |
| 80 | 85 | 0 | 15 |
| 90 | 75 | 0 | 25 |
| 100 | 65 | 0 | 35 |
| 110 | 50 | 0 | 50 |
| 120 | 30 | 0 | 70 |
| 130 | 10 | 0 | 90 |
Data extrapolated from a study on purified FAD in distilled water at a concentration of 1x10⁻⁴ M.[3]
Experimental Protocols for Stability Assessment
The stability of FAD-Na2 is typically assessed using chromatographic and spectroscopic methods.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying FAD and its degradation products.
-
Objective: To separate and quantify FAD, FMN, and other related flavins in a sample.
-
Methodology:
-
Sample Preparation: FAD-Na2 solutions are prepared in buffers of varying pH and incubated at different temperatures for specific time intervals.
-
Chromatographic System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection: Detection is achieved using a UV-Vis detector at approximately 450 nm (the absorption maximum of the isoalloxazine ring of FAD) or a fluorescence detector (Excitation: ~450 nm, Emission: ~525 nm).[7]
-
Quantification: The concentration of each compound is determined by comparing the peak area to that of a known standard.
-
4.2. UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used to monitor the overall degradation of FAD by observing changes in its absorption spectrum.
-
Objective: To monitor the decrease in FAD concentration over time.
-
Methodology:
-
Sample Preparation: FAD-Na2 solutions are prepared and incubated under the desired pH and temperature conditions.
-
Measurement: The absorbance of the solution is measured at 450 nm at various time points.
-
Analysis: A decrease in absorbance at 450 nm indicates the degradation of the FAD molecule.
-
Visualizations
5.1. FAD Degradation Pathway
Caption: FAD-Na2 degradation via hydrolysis.
5.2. Experimental Workflow for Stability Testing
Caption: Workflow for FAD-Na2 stability assessment.
5.3. Logical Relationship of Factors Affecting Stability
Caption: Factors influencing FAD-Na2 stability.
Conclusion and Recommendations
The stability of FAD-Na2 is intricately linked to the pH and temperature of its environment. For optimal stability and to preserve its biological activity, it is recommended to:
-
Storage: Store FAD-Na2 solutions in a buffered environment with a pH between 4.0 and 8.0, and at or below -20°C for long-term storage.
-
Experimental Conditions: When designing experiments, consider the pH and temperature of all buffers and reagents to minimize degradation. For reactions requiring elevated temperatures, the duration should be minimized.
-
Formulation Development: In the context of drug development, particularly for oral formulations, the acidic environment of the stomach must be taken into account. Enteric coatings or other protective measures may be necessary to prevent premature degradation.
By carefully controlling these parameters, researchers and drug development professionals can ensure the integrity and efficacy of FAD-Na2 in their applications.
References
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH modulates efficiency of singlet oxygen production by flavin cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intrinsic fluorescence of FAD and its application in analytical chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Cellular Redox: An In-depth Guide to FAD as a Flavoprotein Cofactor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Flavin adenine dinucleotide (FAD) is an indispensable redox-active coenzyme central to a vast array of metabolic and signaling pathways. Derived from riboflavin (vitamin B2), FAD serves as a prosthetic group for a diverse class of enzymes known as flavoproteins, enabling them to catalyze a wide range of biochemical reactions. This technical guide provides a comprehensive exploration of the multifaceted biological roles of FAD. It delves into the fundamental biochemistry of FAD, the structural and functional diversity of flavoproteins, and their critical functions in cellular energy metabolism, redox signaling, and DNA repair. Furthermore, this guide highlights the significance of FAD-dependent enzymes in pharmacology and drug development, offering insights into their mechanisms and therapeutic potential. Detailed experimental protocols for the study of flavoproteins are also provided to serve as a practical resource for researchers in the field.
Introduction: The Versatile Chemistry of Flavin Adenine Dinucleotide (FAD)
Flavin adenine dinucleotide (FAD) is a cornerstone of cellular biochemistry, acting as a critical coenzyme for a multitude of enzymatic reactions.[1] Its structure, composed of an adenine nucleotide and a flavin mononucleotide (FMN) linked by a pyrophosphate bridge, is central to its function.[] The reactive part of the molecule is the isoalloxazine ring of the flavin moiety, which can exist in three distinct redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and a fully two-electron reduced hydroquinone (FADH₂).[1][3] This versatility allows flavoproteins to participate in both one- and two-electron transfer processes, a capability that distinguishes them from the obligate two-electron transfers of nicotinamide adenine dinucleotide (NAD⁺).[3]
The biosynthesis of FAD begins with the dietary uptake of riboflavin (vitamin B2), as humans cannot synthesize it de novo.[1] Riboflavin is first phosphorylated by riboflavin kinase to yield FMN, which is then adenylated by FAD synthetase to form FAD, with both steps requiring ATP.[1] The human genome encodes for 90 flavoproteins, with approximately 84% utilizing FAD as a cofactor.[1] These enzymes are predominantly located in the mitochondria, reflecting their central role in energy metabolism.[1]
The Flavoprotein Superfamily: A Spectrum of Catalytic Activity
Flavoproteins are a diverse class of enzymes that harness the redox potential of FAD to catalyze a wide array of biochemical reactions. They can be broadly classified based on their catalytic function.[4]
-
Dehydrogenases : These enzymes catalyze the oxidation of a substrate by transferring electrons from the substrate to FAD, resulting in the formation of FADH₂. A prime example is succinate dehydrogenase (Complex II) in the citric acid cycle, which oxidizes succinate to fumarate.[1]
-
Oxidases : Flavoprotein oxidases use molecular oxygen as an electron acceptor to reoxidize the reduced flavin, typically producing hydrogen peroxide.[5] D-amino acid oxidase is a classic example, involved in the metabolism of D-amino acids.
-
Monooxygenases : These enzymes are crucial in both metabolic and detoxification pathways. They incorporate one atom of molecular oxygen into a substrate, while the other is reduced to water.[6][7] Flavin-containing monooxygenases (FMOs) are key players in drug metabolism.[8]
-
Reductases : These enzymes catalyze the reduction of a substrate, using the reducing power of FADH₂. An important example is glutathione reductase, which is essential for maintaining the cellular redox balance.
-
Photoreceptors : In some organisms, flavoproteins, such as cryptochromes, function as blue-light photoreceptors that regulate processes like circadian rhythms and development.[9]
The protein environment surrounding the FAD cofactor plays a crucial role in tuning its reactivity and redox potential, allowing for the wide range of functions observed in flavoproteins.[10]
Quantitative Insights into FAD-Flavoprotein Interactions
The interaction between FAD and its apoenzyme, as well as the electrochemical properties of the bound cofactor, are fundamental to flavoprotein function. These parameters are often quantified to understand enzyme mechanism and efficiency.
Redox Potentials
The standard reduction potential (E°') of FAD is significantly modulated by the protein environment. The E°' for free FAD is approximately -219 mV.[7] However, when bound to a flavoprotein, this value can vary over a wide range, from -465 mV to +149 mV.[10] This tuning allows flavoenzymes to participate in a diverse range of redox reactions.
| Flavoprotein/System | Half-Reaction | E'° (V) |
| Free FAD | FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ | -0.219 |
| Succinate Dehydrogenase (SDHA) | FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ | -0.055 |
| D-amino acid oxidase | FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ | ~ 0.0 |
| Xanthine Dehydrogenase (Mo) | Mo⁶⁺ + e⁻ ⇌ Mo⁵⁺ | -0.365 |
| Xanthine Dehydrogenase (Fe-S I) | (Fe₂S₂)₂⁺ + e⁻ ⇌ (Fe₂S₂)¹⁺ | -0.305 |
| Xanthine Dehydrogenase (Fe-S II) | (Fe₂S₂)₂⁺ + e⁻ ⇌ (Fe₂S₂)¹⁺ | -0.305 |
| Xanthine Dehydrogenase (FAD) | FAD + H⁺ + e⁻ ⇌ FADH• | -0.360 |
Data compiled from various sources.[7][10][11][12]
Kinetic Parameters
The efficiency of FAD-dependent enzymes is described by their kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These values are critical for understanding substrate specificity and the overall metabolic flux through a pathway.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Succinate Dehydrogenase (Bovine Heart) | Succinate | 410 | - | - |
| L-Hydroxynicotine Oxidase | (S)-6-Hydroxynicotine | 120 ± 10 | 10.3 ± 0.3 | 8.6 x 10⁴ |
| L-Hydroxynicotine Oxidase | (S)-Hydroxynornicotine | 170 ± 20 | 11.5 ± 0.6 | 6.8 x 10⁴ |
| SidA (Ornithine Hydroxylase) | Ornithine (pH 7.0) | ~1500 | ~0.7 | ~470 |
| SidA (Ornithine Hydroxylase) | Ornithine (pH 9.0) | ~200 | ~1.0 | ~5000 |
Data compiled from various sources.[12][13][14][15]
FAD in Core Biological Processes
Central Energy Metabolism
FAD is a linchpin in cellular respiration. In the citric acid cycle, succinate dehydrogenase utilizes a covalently bound FAD to oxidize succinate to fumarate, transferring two electrons to form FADH₂.[1] This FADH₂ then donates its high-energy electrons to the electron transport chain at Complex II, contributing to the proton gradient that drives ATP synthesis.[1] FAD is also essential for the beta-oxidation of fatty acids, where acyl-CoA dehydrogenases use FAD to introduce a double bond into the fatty acyl-CoA chain.
Redox Signaling and Oxidative Stress
Flavoproteins are integral to maintaining cellular redox homeostasis. Glutathione reductase, an FAD-dependent enzyme, is crucial for regenerating the reduced form of glutathione, a major cellular antioxidant. FAD-dependent enzymes are also involved in the production of reactive oxygen species (ROS), which can act as signaling molecules at low concentrations but cause oxidative damage at high levels.[16] The redox state of the FAD/FADH₂ pool is itself a sensor of the cellular metabolic state and can influence signaling pathways.[15]
Light-Sensing and Circadian Rhythms: The Cryptochrome Pathway
Cryptochromes are FAD-containing flavoproteins that function as blue-light photoreceptors in plants and are core components of the circadian clock machinery in animals.[9] Upon absorption of blue light, the FAD cofactor undergoes a photoreduction, leading to a conformational change in the cryptochrome protein.[17] This conformational change initiates a signaling cascade that influences gene expression and regulates various physiological processes. In plants, this includes photomorphogenesis, while in mammals, it is central to the negative feedback loop of the circadian clock.[9][13]
Figure 1: Simplified signaling pathway of plant cryptochromes.
FAD in Drug Development and Therapy
The critical roles of flavoenzymes in human physiology make them attractive targets for drug development. Their involvement in both endogenous metabolism and the processing of xenobiotics places them at a nexus of pharmacological interest.
Flavoenzymes as Drug Targets
-
Monoamine Oxidase (MAO) Inhibitors : MAOs are FAD-dependent enzymes that catabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[] Irreversible and reversible inhibitors of MAO-A and MAO-B are used as antidepressants and for the treatment of Parkinson's disease.[18][19] These inhibitors act by blocking the active site of the enzyme, thereby increasing the concentration of neurotransmitters in the synaptic cleft.[]
-
Cancer Therapy : The metabolic reprogramming observed in cancer cells often involves alterations in flavoprotein activity.[10] The reliance of cancer stem cells on mitochondrial respiration, a process heavily dependent on FAD, has made flavoenzymes a target for anti-cancer therapies.[20] For instance, diphenyleneiodonium (DPI), an inhibitor of flavin-containing enzymes, has been shown to eradicate cancer stem cells by inhibiting mitochondrial respiration.[20][21] Furthermore, enzymes involved in flavin homeostasis, such as FAD synthase, are being explored as potential targets.[10][16]
Role in Drug Metabolism
Flavin-containing monooxygenases (FMOs) are a family of enzymes primarily located in the endoplasmic reticulum of the liver that play a significant role in the metabolism of a wide range of nitrogen- and sulfur-containing drugs and other xenobiotics.[7][8] Unlike the cytochrome P450 system, FMOs are generally not inducible by xenobiotics.[8] The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[6][8] Genetic polymorphisms in FMO genes can lead to variations in drug efficacy and toxicity.[8]
Figure 2: Catalytic cycle of a Flavin-containing Monooxygenase (FMO).
Conclusion
Flavin adenine dinucleotide stands as a coenzyme of remarkable versatility and fundamental importance. Its ability to mediate a wide range of redox reactions empowers a vast superfamily of flavoproteins that are integral to nearly every aspect of cellular life, from generating energy to interpreting environmental signals. The intricate interplay between FAD and its protein partners provides a fine-tuned regulatory network that is essential for health. As our understanding of these complex systems deepens, the potential for targeting flavoenzymes for therapeutic intervention in a range of diseases, including cancer and neurological disorders, continues to grow, promising new frontiers in drug discovery and development.
Appendix: Experimental Protocols
A.1. Purification of a Recombinant His-tagged Flavoprotein
This protocol outlines a general procedure for the expression and purification of a His-tagged flavoprotein from E. coli.
Workflow Diagram:
Figure 3: General workflow for recombinant flavoprotein purification.
Methodology:
-
Expression:
-
Inoculate 2 L of LB media (supplemented with appropriate antibiotic and 50-100 mg of riboflavin) with an overnight culture of E. coli harboring the expression plasmid.[9]
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., final concentration of 0.1-1 mM) and continue to grow the culture for a specified time (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[9]
-
-
Cell Harvest and Lysis:
-
Purification:
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 1 hour at 4°C) to pellet cell debris.[9]
-
Apply the supernatant to a Ni-NTA affinity column equilibrated with lysis buffer.[9]
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.[9]
-
Elute the His-tagged flavoprotein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 200-300 mM).[9]
-
-
Final Steps:
-
Concentrate the eluted protein using a centrifugal filter unit.
-
Perform buffer exchange into a storage buffer (e.g., via dialysis or a desalting column) to remove imidazole.
-
For higher purity, a size-exclusion chromatography step can be performed.[9]
-
Assess purity by SDS-PAGE and confirm flavin incorporation by UV-Vis spectroscopy.
-
A.2. Spectrophotometric Assay for Flavoprotein Oxidase Activity
This protocol describes a continuous spectrophotometric assay for a flavoprotein oxidase using a coupled reaction with horseradish peroxidase (HRP).
Methodology:
-
Principle: The flavoprotein oxidase catalyzes the oxidation of its substrate, producing H₂O₂. HRP then uses this H₂O₂ to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be monitored spectrophotometrically.[22]
-
Reagents:
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5.
-
Substrate solution (e.g., 100 mM stock).
-
Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL).
-
Chromogenic substrate solution (e.g., 10 mM o-dianisidine in an appropriate solvent).
-
Flavoprotein oxidase enzyme solution of known concentration.
-
-
Procedure:
-
In a 1 mL cuvette, combine the assay buffer, substrate at the desired final concentration, HRP, and the chromogenic substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the flavoprotein oxidase solution.
-
Immediately monitor the change in absorbance at the wavelength maximum for the oxidized chromogen (e.g., ~460 nm for oxidized o-dianisidine) over time.
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oxidized chromogen under the specific assay conditions. It is crucial to determine this extinction coefficient experimentally rather than relying solely on literature values, as it can be condition-dependent.[23]
-
To determine kinetic parameters (Kₘ and Vmax), repeat the assay at various substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.[3]
-
A.3. Determination of Flavoprotein Redox Potential
This protocol outlines a method for determining the midpoint redox potential (Eₘ) of a flavoprotein using the xanthine/xanthine oxidase system for anaerobic titration.
Methodology:
-
Principle: The flavoprotein is allowed to reach equilibrium with a redox dye of a known Eₘ. The xanthine/xanthine oxidase system slowly provides reducing equivalents to drive the system towards reduction. By monitoring the spectral changes of both the flavoprotein and the dye, the difference in their redox potentials can be calculated.[11]
-
Reagents and Equipment:
-
Anaerobic cuvette.
-
Spectrophotometer.
-
Oxygen-scavenging system (e.g., glucose, glucose oxidase, catalase).[11]
-
Redox dye with an Eₘ close to the expected Eₘ of the flavoprotein (e.g., indigo-tetrasulfonate, Eₘ = -46 mV).[11]
-
Xanthine solution.
-
Xanthine oxidase solution.
-
Benzyl viologen (as a mediator).[11]
-
-
Procedure:
-
Prepare a solution in an anaerobic cuvette containing the purified flavoprotein (to an absorbance of 0.1-0.5 at its λₘₐₓ), the redox dye, the oxygen-scavenging system, and benzyl viologen in an appropriate buffer.
-
Make the system anaerobic by flushing with argon or nitrogen gas and allowing the oxygen-scavenging system to work for ~15 minutes.[11]
-
Record an initial "fully oxidized" spectrum.
-
Initiate the titration by adding a small amount of xanthine, followed by the addition of xanthine oxidase via an airtight syringe.[11]
-
Record spectra at regular intervals as the flavoprotein and dye become progressively reduced. The reaction is complete when no further spectral changes are observed.
-
-
Data Analysis:
-
For each spectrum, calculate the ratio of [oxidized]/[reduced] for both the flavoprotein and the dye using the absorbance changes at their respective λₘₐₓ.[11]
-
Plot the Nernst term for the protein (log([ox]/[red])) against the Nernst term for the dye.
-
The difference in midpoint potential (ΔEₘ) can be determined from this plot. The Eₘ of the flavoprotein is then calculated using the known Eₘ of the redox dye.[11]
-
References
- 1. biorxiv.org [biorxiv.org]
- 3. BJOC - New standards for collecting and fitting steady state kinetic data [beilstein-journals.org]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical methods for studying flavoprotein photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the impact of flavin homeostasis on cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. proteopedia.org [proteopedia.org]
- 15. The mechanism of the flavoprotein L-hydroxynicotine oxidase: kinetic mechanism, substrate specificity, reaction product, and roles of active site residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Targeting flavin-containing enzymes eliminates cancer stem cells (CSCs), by inhibiting mitochondrial respiration: Vitamin B2 (Riboflavin) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting flavin-containing enzymes eliminates cancer stem cells (CSCs), by inhibiting mitochondrial respiration: Vitamin B2 (Riboflavin) in cancer therapy | Aging [aging-us.com]
- 22. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide to Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties, experimental applications, and metabolic significance of Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2), a crucial redox cofactor in numerous metabolic pathways.
Core Properties of FAD-Na2
FAD-Na2 is the disodium salt of Flavin Adenine Dinucleotide (FAD), a flavin dinucleotide synthesized from the transfer of an AMP moiety from ATP to riboflavin 5'-monophosphate.[1] It functions as a prosthetic group in various flavoproteins, facilitating electron transfer in oxidation-reduction reactions essential for cellular metabolism.
Quantitative Data Summary
The following table summarizes the key quantitative properties of FAD-Na2.
| Property | Value | References |
| Chemical Formula | C27H31N9Na2O15P2 | [2][3][4][5] |
| Molecular Weight | 829.51 g/mol (anhydrous basis) | [3][4] |
| Exact Mass | 829.12102388 Da | [2][5] |
| Appearance | Yellow to orange-brown powder | |
| Solubility in Water | 50 mg/mL | |
| Storage Temperature | -20°C |
Role in Cellular Metabolism
FAD is a critical electron carrier in cellular respiration, accepting electrons and protons to form its reduced state, FADH2. This process is central to the electron transport chain and beta-oxidation of fatty acids, ultimately leading to the production of ATP.
FAD in the Electron Transport Chain
The electron transport chain (ETC) is the final stage of aerobic respiration, where the majority of ATP is generated. FADH2, produced during the citric acid cycle, donates its electrons to Complex II (succinate dehydrogenase) of the ETC. These electrons are then passed along a series of protein complexes, driving the pumping of protons across the inner mitochondrial membrane and creating a proton gradient that powers ATP synthase.
Caption: Role of FAD in the Electron Transport Chain.
FAD in Beta-Oxidation of Fatty Acids
Beta-oxidation is the metabolic process involving the breakdown of fatty acids to produce acetyl-CoA, NADH, and FADH2. In the first step of each cycle of beta-oxidation, FAD acts as an oxidizing agent, accepting two electrons and two protons from the fatty acyl-CoA to form a trans-Δ²-enoyl-CoA and FADH2. This FADH2 then enters the electron transport chain to contribute to ATP synthesis.
Caption: Role of FAD in Beta-Oxidation of Fatty Acids.
Experimental Protocols
FAD-Na2 is a critical reagent in various biochemical assays, particularly for enzymes where it acts as a cofactor. Below are detailed methodologies for two key enzyme assays.
Succinate Dehydrogenase (Complex II) Activity Assay
This assay measures the activity of succinate dehydrogenase by monitoring the reduction of an artificial electron acceptor, which is dependent on the FAD-catalyzed oxidation of succinate to fumarate.
Materials:
-
FAD-Na2 solution (1 mM)
-
Sodium succinate solution (0.2 M)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (1 mM)
-
Phenazine methosulfate (PMS) solution (10 mM)
-
Mitochondrial or tissue homogenate sample
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of sodium succinate, and 50 µL of DCPIP.
-
Add 20 µL of the sample (mitochondrial preparation or tissue homogenate) to the reaction mixture.
-
Initiate the reaction by adding 10 µL of FAD-Na2 solution and 20 µL of PMS solution.
-
Immediately measure the decrease in absorbance at 600 nm for 5 minutes at 30°C. The rate of DCPIP reduction is proportional to the succinate dehydrogenase activity.
α-Ketoglutarate Dehydrogenase Activity Assay
This colorimetric assay measures the activity of the α-ketoglutarate dehydrogenase complex, of which FAD is a key component of the E3 subunit (dihydrolipoyl dehydrogenase). The assay follows the production of NADH, which reduces a tetrazolium salt to a colored formazan product.
Materials:
-
FAD-Na2 solution (1 mM)
-
α-Ketoglutarate solution (50 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
NAD+ solution (10 mM)
-
Thiamine pyrophosphate (TPP) solution (1 mM)
-
Assay buffer (e.g., 50 mM potassium phosphate, 1 mM MgCl2, pH 7.5)
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) solution (2 mg/mL)
-
Sample containing α-ketoglutarate dehydrogenase
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of α-ketoglutarate, 10 µL of CoA, 10 µL of NAD+, 5 µL of TPP, and 5 µL of FAD-Na2.
-
Add 10 µL of the sample to the reaction mixture.
-
Initiate the reaction by adding 10 µL of INT solution.
-
Incubate at 37°C and measure the increase in absorbance at 492 nm over time. The rate of formazan production is proportional to the α-ketoglutarate dehydrogenase activity.
Generic Enzyme Assay Workflow
The following diagram illustrates a generalized workflow for an enzyme assay involving FAD-Na2 as a cofactor.
Caption: Generalized workflow for an enzyme assay using FAD-Na2.
References
Unveiling Flavin Adenine Dinucleotide: A Technical Guide to its Natural Sources and Biosynthesis
For Immediate Release
This technical guide provides a comprehensive overview of Flavin Adenine Dinucleotide (FAD), a critical coenzyme in numerous metabolic reactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural abundance of FAD, its intricate biosynthetic pathway, and detailed experimental protocols for its study.
Natural Sources of Flavin Adenine Dinucleotide (FAD)
Flavin Adenine Dinucleotide is not directly consumed in the diet but is synthesized from its precursor, riboflavin (vitamin B2). Therefore, natural sources of FAD are synonymous with foods rich in riboflavin. The majority of dietary riboflavin exists in the form of FAD and another flavin coenzyme, Flavin Mononucleotide (FMN).[1][2] Key dietary sources include dairy products, eggs, lean meats, and particularly organ meats like liver and kidney.[3][4] Many countries also have fortification programs that add riboflavin to grains and cereals.[3]
While direct FAD quantification in all foodstuffs is not widely tabulated, the riboflavin content serves as a strong indicator of FAD availability. The bioavailability of riboflavin from food is high, with approximately 95% being absorbed.[2]
Table 1: Riboflavin Content of Selected Foods
| Food Source | Serving Size | Riboflavin Content (mg) |
| Beef Liver (pan-fried) | 3 ounces | 2.9 |
| Fortified Breakfast Cereals | 1 serving | 1.3 |
| Oats (instant, fortified) | 1 cup | 1.1 |
| Yogurt (plain, fat-free) | 1 cup | 0.6 |
| Milk (2% fat) | 1 cup | 0.5 |
| Almonds | 1 ounce | 0.3 |
| Eggs (hard-boiled) | 1 large | 0.2 |
| Spinach (boiled) | ½ cup | 0.2 |
| Chicken Breast (roasted) | 3 ounces | 0.2 |
Source: Adapted from the National Institutes of Health - Office of Dietary Supplements, 2022.[3]
Biosynthesis of Flavin Adenine Dinucleotide
The biosynthesis of FAD from riboflavin is a conserved two-step enzymatic process that occurs in the cytosol and mitochondria of eukaryotic cells.[4]
Step 1: Phosphorylation of Riboflavin to Flavin Mononucleotide (FMN)
The first committed step is the phosphorylation of riboflavin at its 5'-hydroxyl group to form Flavin Mononucleotide (FMN). This reaction is catalyzed by the enzyme riboflavin kinase (EC 2.7.1.26) and requires adenosine triphosphate (ATP) as the phosphate donor.
Step 2: Adenylylation of FMN to Flavin Adenine Dinucleotide (FAD)
In the second and final step, the adenylyl group from another molecule of ATP is transferred to FMN, forming a pyrophosphate linkage and yielding FAD. This reaction is catalyzed by FAD synthetase (EC 2.7.7.2) , also known as FMN adenylyltransferase.
Experimental Protocols
Extraction and Quantification of FAD from Biological Samples by HPLC
This protocol outlines a general procedure for the extraction and quantification of FAD from biological samples, such as tissues or cells, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
3.1.1. Sample Preparation and Extraction
-
Homogenization: Homogenize tissue (5-20 mg) or cells (1 x 10^6) in 400 µL of cold FAD Assay Buffer.
-
Deproteinization: To release FAD from proteins, add an equal volume of 8% (w/v) perchloric acid (PCA) to the homogenate. Vortex thoroughly and incubate on ice for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization and Collection: Carefully transfer the supernatant to a new tube and neutralize with a potassium carbonate solution. Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant for HPLC analysis.
3.1.2. HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium phosphate) is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled at 25°C.
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength of ~450 nm and an emission wavelength of ~520 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of FAD.
-
Compare the peak area of the sample to the standard curve to determine the FAD concentration.
-
Enzymatic Assay for FAD Synthetase Activity
This protocol measures the activity of FAD synthetase by monitoring the formation of FAD from FMN and ATP.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 µM FMN
-
1 mM ATP
-
5 mM MgCl2
-
-
Enzyme Addition: Add the enzyme sample (e.g., purified FAD synthetase or a cell lysate) to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., 7N formic acid).
-
FAD Quantification: Analyze the amount of FAD produced using HPLC with fluorescence detection as described in section 3.1.2. The activity of the enzyme can be calculated as the amount of FAD produced per unit time per amount of enzyme.
Conclusion
This technical guide has provided a detailed examination of the natural sources and biosynthesis of Flavin Adenine Dinucleotide. A thorough understanding of these fundamental aspects is crucial for researchers in various fields, from nutrition and metabolism to drug discovery and development. The provided experimental protocols offer a starting point for the quantitative analysis of FAD and the characterization of its biosynthetic enzymes, facilitating further research into the multifaceted roles of this essential coenzyme.
References
Methodological & Application
Protocol for Reconstituting Apoenzymes with FAD-Na2: Application Notes for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reconstitution of apoenzymes with the cofactor Flavin Adenine Dinucleotide, supplied as its disodium salt (FAD-Na2). Flavoenzymes are critical in a vast array of biological redox reactions, and the ability to generate active holoenzymes from their inactive apo-forms is a fundamental technique in enzymology, structural biology, and drug development.[1][2] These application notes offer a comprehensive guide, including methods for apoenzyme preparation, a step-by-step reconstitution protocol, and analytical techniques to verify successful cofactor incorporation and enzymatic activity restoration.
Introduction
Flavoenzymes utilize Flavin Adenine Dinucleotide (FAD) or Flavin Mononucleotide (FMN) as a prosthetic group to catalyze a wide range of biochemical reactions.[1] In the majority of these enzymes, the flavin cofactor is tightly but non-covalently bound.[3] The reversible dissociation of the flavin cofactor to yield an inactive apoenzyme provides a powerful tool for studying enzyme structure-function relationships, folding, and stability.[4][5] Reconstitution of the apoenzyme with FAD or its analogues can restore catalytic activity and is a key step in many experimental workflows.[6] This protocol details the necessary steps to achieve efficient reconstitution using FAD-Na2.
Materials and Reagents
-
Apoenzyme of interest
-
Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2)
-
Appropriate buffer (e.g., Potassium Phosphate, Tris-HCl)
-
Denaturing agents (optional, for apoenzyme preparation, e.g., urea, guanidine hydrochloride)
-
Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cut-off)
-
Spectrophotometer or microplate reader
-
Fluorometer (optional)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
I. Preparation of Apoenzyme
The successful reconstitution of a holoenzyme is contingent on the quality of the starting apoenzyme. The primary objective is to remove the FAD cofactor without causing irreversible denaturation of the protein.[7] Various methods have been established for this purpose, and the optimal choice is often enzyme-dependent.
Common Methods for Apoenzyme Preparation:
-
Acidic Ammonium Sulfate Precipitation: This method involves treating the holoenzyme with a saturated ammonium sulfate solution at a low pH. This procedure was successfully used for Aerococcus viridans lactate oxidase.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be employed for the large-scale, reversible dissociation of flavoproteins.[8] The holoenzyme is bound to a hydrophobic matrix (e.g., phenyl-Sepharose) at neutral pH in the presence of a high salt concentration. The FAD is then removed by lowering the pH and adding a chaotropic agent like KBr.[8] This method has been demonstrated to produce high yields of reconstitutable apo-lipoamide dehydrogenase and apo-butyryl-CoA dehydrogenase.[8]
-
Guanidine Hydrochloride or Urea Treatment: Incubation with denaturants like guanidine hydrochloride or urea can unfold the protein and release the FAD cofactor. Subsequent removal of the denaturant by dialysis or dilution allows the apoenzyme to refold. This has been applied to cholesterol oxidase.[4]
A generalized workflow for apoenzyme preparation is depicted below.
Figure 1. Generalized workflow for the preparation of apoenzyme from holoenzyme.
II. FAD-Na2 Handling and Preparation
Proper handling and storage of FAD-Na2 are crucial for successful reconstitution.
| Parameter | Recommendation |
| Storage | Store the solid FAD-Na2 at -20°C in the dark. The solid form is stable for at least four years under these conditions. |
| Solution Preparation | Prepare FAD-Na2 solutions fresh in an appropriate buffer (e.g., PBS, pH 7.2). The solubility in PBS is approximately 10 mg/mL. |
| Solution Storage | It is not recommended to store aqueous solutions of FAD-Na2 for more than one day.[9] For longer-term storage, stock solutions can be prepared in DMSO, aliquoted, and stored at -20°C or -80°C for up to 1-6 months, protected from light.[10][11] |
| Light Sensitivity | FAD is light-sensitive. All solutions should be protected from light by using amber tubes or covering tubes with aluminum foil. |
III. Protocol for Apoenzyme Reconstitution
This protocol provides a general framework for the reconstitution of apoenzymes with FAD-Na2. Optimal conditions, such as FAD-Na2 concentration, incubation time, and temperature, are enzyme-specific and may require empirical determination.
Experimental Workflow for Apoenzyme Reconstitution:
Figure 2. Step-by-step workflow for apoenzyme reconstitution with FAD-Na2.
Step-by-Step Protocol:
-
Prepare the Apoenzyme: Start with a purified apoenzyme solution of a known concentration in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.2).
-
Prepare FAD-Na2 Solution: Prepare a stock solution of FAD-Na2 in the same buffer. The concentration should be determined based on the desired final molar excess relative to the apoenzyme.
-
Incubation: Add a molar excess of the FAD-Na2 solution to the apoenzyme solution. A 5 to 10-fold molar excess is a common starting point.
-
Incubate the Mixture: Incubate the reaction mixture under controlled conditions. The optimal time and temperature will vary depending on the specific enzyme.
-
Remove Excess FAD: After incubation, remove the unbound FAD-Na2. This can be achieved by dialysis against several changes of buffer or by using size-exclusion chromatography or centrifugal concentrators.[3]
-
Analysis: Analyze the reconstituted holoenzyme to confirm successful reconstitution and restoration of activity.
IV. Quantitative Parameters for Reconstitution
The efficiency of reconstitution is influenced by several factors. The following table summarizes key parameters from a study on the reconstitution of monoamine oxidase P3 (MAO P3) and provides a starting point for optimization.[3]
| Parameter | Investigated Range (for MAO P3) | General Recommendation |
| FAD Concentration | 5, 10, 15, 20, 25, and 50 µM | A 5-10 fold molar excess over the apoenzyme concentration is a good starting point. |
| Temperature | 5, 10, 15, 20, 25, and 30 °C | Start with incubation on ice (4°C) or at room temperature (20-25°C). Some enzymes may require 30°C or 37°C for optimal reconstitution.[3] |
| Incubation Time | 10 to 60 minutes | An incubation time of 30-60 minutes is often sufficient. For some enzymes, incubation for as little as 5 minutes can be enough to recover catalytic activity.[3] |
| pH | 7.2 (for MAO P3) | The optimal pH is typically close to the physiological pH range (7.0-8.0) for the enzyme's activity. |
V. Verification of Reconstitution
Several methods can be employed to confirm the successful reconstitution of the apoenzyme into a functional holoenzyme.
Signaling Pathway of Reconstitution and Analysis:
Figure 3. Logical relationship between apoenzyme, FAD, reconstituted holoenzyme, and analytical verification methods.
Analytical Techniques:
-
Enzyme Activity Assays: The most definitive method to confirm successful reconstitution is to measure the restoration of the enzyme's catalytic activity. The reconstituted holo-D-amino acid oxidase (D-AAO) activity, for instance, can be followed spectrophotometrically.[12]
-
UV-Visible Spectroscopy: FAD has characteristic absorbance peaks around 375 nm and 450 nm.[9] The incorporation of FAD into the apoenzyme can be monitored by observing the appearance of these peaks in the spectrum of the protein solution after the removal of excess, unbound FAD.
-
Fluorescence Spectroscopy: The fluorescence of FAD is typically quenched upon binding to the apoenzyme. This change in fluorescence can be used to monitor the binding event. Conversely, the intrinsic tryptophan fluorescence of the protein may also change upon FAD binding.[4]
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no recovery of enzyme activity | Irreversible denaturation of the apoenzyme during preparation. | Use a milder method for apoenzyme preparation. Ensure all steps are carried out at a low temperature (e.g., 4°C). |
| Inefficient FAD incorporation. | Optimize FAD concentration, incubation time, and temperature. Ensure the buffer conditions (pH, ionic strength) are optimal for the enzyme. | |
| Degradation of FAD-Na2. | Prepare fresh FAD-Na2 solutions and protect them from light. | |
| Protein precipitation during reconstitution | Apoenzyme instability. | Perform reconstitution at a lower temperature. Consider the addition of stabilizing agents like glycerol or ethylene glycol. |
| High background in analytical assays | Incomplete removal of excess FAD. | Ensure thorough dialysis or use a desalting column to remove all unbound FAD. |
Conclusion
The reconstitution of apoenzymes with FAD-Na2 is a robust and essential technique for the study of flavoenzymes. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can successfully generate active holoenzymes for a wide range of applications in basic science and drug development. Careful preparation of the apoenzyme and proper handling of FAD-Na2 are paramount to achieving high reconstitution efficiency and reliable experimental results.
References
- 1. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relevance of the flavin binding to the stability and folding of engineered cholesterol oxidase containing noncovalently bound FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologyonline.com [biologyonline.com]
- 6. Reconstitution of apoglucose oxidase with FAD conjugates for biosensoring of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAD Sodium Salt in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin Adenine Dinucleotide (FAD) is a critical redox-active coenzyme involved in a myriad of enzymatic reactions essential for cellular metabolism. As a prosthetic group for a large family of flavoproteins, FAD facilitates electron transfer in vital processes such as the citric acid cycle, fatty acid β-oxidation, and oxidative phosphorylation.[1] The sodium salt of FAD is a highly soluble and stable form of this coenzyme, making it an indispensable reagent in in vitro enzyme kinetic assays.[2] These assays are fundamental for elucidating enzyme mechanisms, characterizing inhibitors, and for high-throughput screening in drug discovery.
This document provides detailed application notes and protocols for the use of FAD sodium salt in the kinetic analysis of three key FAD-dependent enzymes: Monoamine Oxidase B (MAO-B), NADPH-Cytochrome P450 Reductase (POR), and Succinate Dehydrogenase (SDH/Complex II). Furthermore, it explores the role of FAD-dependent enzymes in critical signaling pathways and provides a generalized workflow for enzyme kinetic assays.
Data Presentation
Table 1: Properties of FAD Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ | [3] |
| Molecular Weight | 829.51 g/mol (anhydrous basis) | [4] |
| Appearance | Yellow to orange-brown powder | [4] |
| Solubility | Soluble in water (≥50 mg/mL) | [3][4] |
| Storage | Store at -20°C, protected from light and moisture. | [5][6] |
| Stability | Aqueous solutions are best prepared fresh; stable for at least 4 years as a solid when stored properly. | [3][6] |
| Absorbance Maxima (λmax) | 265, 376, 449 nm | [6] |
| Molar Extinction Coefficient (at 450 nm) | 11,300 M⁻¹cm⁻¹ | [1] |
Table 2: Kinetic Parameters of Human Monoamine Oxidase B (MAO-B)
| Substrate/Inhibitor | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Kᵢ (µM) | Type of Inhibition | Reference(s) |
| Substrates | |||||
| Benzylamine | 2.5 - 15 | 10 - 30 | - | - | [7] |
| β-Phenylethylamine | 0.5 - 5 | 15 - 40 | - | - | [8][9] |
| Kynuramine | 30 - 100 | 5 - 15 | - | - | [7] |
| Inhibitors | |||||
| Selegiline | - | - | 0.01 - 0.1 | Irreversible | [4][10][11] |
| Rasagiline | - | - | 0.005 - 0.05 | Irreversible | [4][10] |
| Isatin | - | - | ~3 | Non-covalent | [12] |
Table 3: Kinetic Parameters of NADPH-Cytochrome P450 Reductase (POR)
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference(s) |
| NADPH | 1 - 10 | 50 - 100 | [13] |
| Cytochrome c | 5 - 20 | 100 - 200 | [3] |
| Ferricyanide | 20 - 50 | 150 - 250 | [14] |
Table 4: Kinetic Parameters of Succinate Dehydrogenase (SDH/Complex II)
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |
| Succinate | 100 - 500 | 0.1 - 0.5 | [6] |
| DCPIP (artificial electron acceptor) | 20 - 60 | 0.2 - 0.8 | [12] |
Experimental Protocols
Protocol 1: Kinetic Assay of Monoamine Oxidase B (MAO-B)
This protocol describes a continuous spectrophotometric assay for MAO-B activity using kynuramine as a substrate. The oxidation of kynuramine by MAO-B produces 4-hydroxyquinoline, which can be monitored by an increase in absorbance.
Materials:
-
FAD Sodium Salt (prepare a 1 mM stock solution in assay buffer)
-
Recombinant human MAO-B
-
Kynuramine dihydrobromide (prepare a 10 mM stock solution in water)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 316 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Potassium phosphate buffer, pH 7.4
-
10 µM FAD sodium salt
-
Desired concentration of MAO-B enzyme
-
-
Equilibrate the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding varying concentrations of kynuramine (e.g., 10-300 µM).
-
Immediately monitor the increase in absorbance at 316 nm for 5-10 minutes in kinetic mode.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of 4-hydroxyquinoline (ε₃₁₆ = 12,500 M⁻¹cm⁻¹).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
Protocol 2: Reconstitution and Kinetic Assay of NADPH-Cytochrome P450 Reductase (POR)
This protocol outlines the reconstitution of apo-POR with FAD and a subsequent activity assay measuring the reduction of cytochrome c.
Materials:
-
FAD Sodium Salt (prepare a range of concentrations from 1 µM to 100 µM in assay buffer)
-
Apo-POR (prepared by methods such as treatment with KBr)[15][16]
-
NADPH (prepare a 10 mM stock solution in water)
-
Cytochrome c from horse heart (prepare a 1 mM stock solution in assay buffer)
-
Potassium phosphate buffer (50 mM, pH 7.7, containing 0.1 mM EDTA)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Reconstitution:
-
Incubate a known concentration of apo-POR with varying concentrations of FAD sodium salt at 4°C for 2-4 hours to allow for reconstitution.[15]
-
-
Assay:
-
In a cuvette, prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer, pH 7.7
-
50 µM Cytochrome c
-
Reconstituted POR enzyme
-
-
Equilibrate to 25°C for 3 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes.
-
Calculate the initial reaction rates using the molar extinction coefficient for reduced cytochrome c (ε₅₅₀ = 21,000 M⁻¹cm⁻¹).[3]
-
Protocol 3: Direct Kinetic Assay of Succinate Dehydrogenase (SDH/Complex II)
This protocol describes a direct spectrophotometric assay for SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
FAD Sodium Salt (endogenous to the purified enzyme complex)
-
Isolated mitochondria or purified SDH
-
Succinate (prepare a 1 M stock solution in water, pH 7.0)
-
DCPIP (prepare a 2.5 mM stock solution in water)
-
Phenazine methosulfate (PMS) (prepare a 12.5 mM stock solution in water)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM Potassium phosphate buffer, pH 7.2
-
50 µM DCPIP
-
1 mM PMS
-
Isolated mitochondria or purified SDH
-
-
Equilibrate the mixture to 25°C for 5 minutes.
-
Initiate the reaction by adding varying concentrations of succinate (e.g., 0.1-5 mM).
-
Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes.
-
Calculate the initial reaction rates from the linear portion of the curve using the molar extinction coefficient of DCPIP (ε₆₀₀ = 22,000 M⁻¹cm⁻¹).[17]
Signaling Pathways and Experimental Workflows
Signaling Pathway: Intrinsic Apoptosis
The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). Apoptosis-Inducing Factor (AIF), a FAD-dependent NADH oxidoreductase, plays a crucial role in this caspase-independent cell death pathway.[3][18] Upon MOMP, AIF is released from the mitochondrial intermembrane space, translocates to the nucleus, and induces chromatin condensation and large-scale DNA fragmentation.[5][19]
Signaling Pathway: Oxidative Stress
Mitochondrial FAD-dependent enzymes are significant contributors to the production of reactive oxygen species (ROS), which are key signaling molecules in oxidative stress. Glycerol-3-phosphate dehydrogenase (GPD2), located on the inner mitochondrial membrane, transfers electrons from glycerol-3-phosphate to the electron transport chain, a process that can lead to the generation of superoxide.[1][20]
Experimental Workflow: Enzyme Kinetic Assay
The following diagram illustrates a typical workflow for conducting an enzyme kinetic assay, from initial preparation to final data analysis.
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Apoptosis-Inducing Factor (AIF) in Physiology and Disease: The Tale of a Repented Natural Born Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycerol-3-phosphate dehydrogenase (quinone) - Wikipedia [en.wikipedia.org]
- 9. Monoamine oxidase type B and anti-aging medicine [rasagiline.com]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 13. Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of FAD-dependent NADPH-cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 18. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
Optimizing Cell Culture Performance with FAD-Na2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin Adenine Dinucleotide (FAD), a critical redox cofactor synthesized from riboflavin (Vitamin B2), is indispensable for a multitude of cellular metabolic processes. It plays a central role in cellular respiration, fatty acid oxidation, and the catabolism of amino acids, directly impacting energy production and the overall health and productivity of cultured cells.[1][2][3] The disodium salt of FAD (FAD-Na2) is a stable, water-soluble form of this vital cofactor, making it a suitable supplement for cell culture media.
Optimizing the concentration of FAD-Na2 in cell culture media can lead to significant improvements in cell growth, viability, and the yield of biologics such as monoclonal antibodies. This document provides detailed application notes and protocols for researchers to determine the optimal FAD-Na2 concentration for their specific cell lines and culture conditions.
The Role of FAD in Cellular Metabolism and Signaling
FAD is a prosthetic group for a class of enzymes known as flavoproteins, which are involved in a wide array of redox reactions.[3] Maintaining a balanced FAD/FADH2 ratio is crucial for normal cellular function and viability.[1] Key metabolic pathways dependent on FAD include:
-
Citric Acid (TCA) Cycle: FAD is a cofactor for succinate dehydrogenase (Complex II), a key enzyme in the TCA cycle and the electron transport chain.[2][3]
-
Fatty Acid β-Oxidation: Acyl-CoA dehydrogenases, enzymes essential for the breakdown of fatty acids, utilize FAD.
-
Amino Acid Catabolism: Several enzymes involved in the breakdown of amino acids are FAD-dependent.
-
Redox Signaling: The cellular redox state, influenced by the FAD/FADH2 ratio, plays a role in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1][4]
Below is a diagram illustrating the central role of FAD in cellular metabolism.
Application Notes: Optimizing FAD-Na2 Concentration
The optimal concentration of FAD-Na2 is highly dependent on the specific cell line (e.g., CHO, HEK293, hybridoma), the basal medium formulation, and the culture process (e.g., batch, fed-batch). While basal media often contain riboflavin, direct supplementation with FAD-Na2 can bypass potential limitations in the FAD synthesis pathway, ensuring an adequate intracellular supply for optimal metabolic function.
General Recommendations:
-
Starting Concentration Range: Based on typical intracellular concentrations and general media supplementation practices, a starting range of 1 µM to 100 µM of FAD-Na2 is recommended for initial screening experiments.
-
Cell Line Specificity:
-
CHO Cells: These cells are workhorses for recombinant protein production and have high metabolic demands. Optimizing FAD-Na2 may enhance specific productivity and reduce lactate formation by promoting oxidative phosphorylation.
-
HEK293 Cells: Often used for transient transfection and viral vector production, optimizing FAD-Na2 in HEK293 cultures could potentially improve transfection efficiency and virus yields by supporting higher energy demands.
-
Hybridoma Cells: For monoclonal antibody production, adequate FAD levels are crucial for maintaining high cell viability and antibody secretion rates.
-
-
Monitoring Key Parameters: The impact of FAD-Na2 supplementation should be assessed by monitoring key cell culture parameters such as viable cell density, viability, specific growth rate, and, where applicable, product titer and quality.
Experimental Protocols
Protocol 1: Preparation of FAD-Na2 Stock Solution
Materials:
-
FAD-Na2 powder (cell culture suitable)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of FAD-Na2 powder.
-
Dissolve the powder in sterile, cell culture-grade water or PBS to create a concentrated stock solution (e.g., 10 mM). FAD-Na2 is soluble in water up to 50 mg/mL.
-
Gently vortex the solution until the powder is completely dissolved. The solution will have a distinct yellow-orange color.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[5]
Protocol 2: Determining the Optimal FAD-Na2 Concentration via Dose-Response Study
This protocol outlines a dose-response experiment to identify the optimal FAD-Na2 concentration for a specific cell line.
Materials:
-
Adherent or suspension cells of interest (e.g., CHO, HEK293, hybridoma)
-
Complete cell culture medium
-
FAD-Na2 stock solution (prepared as in Protocol 1)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Reagents for a cell viability assay (e.g., Trypan Blue, MTT, XTT, or a resazurin-based assay)
-
Plate reader (for colorimetric or fluorometric assays)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of FAD-Na2 Dilutions: Prepare a series of dilutions of the FAD-Na2 stock solution in complete cell culture medium. A suggested range of final concentrations to test is: 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Treatment: Add the prepared FAD-Na2 dilutions to the appropriate wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for a period that is relevant to your typical culture duration (e.g., 48 to 72 hours).
-
Assessment of Cell Viability and Proliferation:
-
At the end of the incubation period, determine the viable cell count and viability using a method such as Trypan Blue exclusion.
-
Alternatively, perform a metabolic activity-based assay such as the MTT, XTT, or resazurin assay to assess cell viability. Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Calculate the average cell viability and/or metabolic activity for each FAD-Na2 concentration.
-
Normalize the results to the control (0 µM FAD-Na2).
-
Plot the normalized cell viability/proliferation against the FAD-Na2 concentration to generate a dose-response curve.
-
The optimal concentration will be the one that results in the highest cell viability and proliferation without any cytotoxic effects.
-
Protocol 3: Assessment of Product Titer (for protein-producing cell lines)
For cell lines producing recombinant proteins or monoclonal antibodies, it is essential to assess the impact of FAD-Na2 on product yield.
Procedure:
-
At the end of the dose-response experiment (Protocol 2), collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cells and debris.
-
Determine the concentration of the product (e.g., monoclonal antibody) in the clarified supernatant using an appropriate quantification method, such as ELISA or HPLC.
-
Normalize the product titer to the viable cell density to calculate the specific productivity (qP).
-
Plot the specific productivity against the FAD-Na2 concentration to identify the concentration that maximizes product yield.
Data Presentation
The quantitative data from the dose-response studies should be summarized in tables for clear comparison.
Table 1: Effect of FAD-Na2 on Cell Viability and Proliferation
| FAD-Na2 Concentration (µM) | Viable Cell Density (x 10^6 cells/mL) | Viability (%) | Metabolic Activity (Normalized to Control) |
| 0 (Control) | 1.00 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Effect of FAD-Na2 on Product Titer and Specific Productivity
| FAD-Na2 Concentration (µM) | Product Titer (mg/L) | Specific Productivity (pg/cell/day) |
| 0 (Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Conclusion
Supplementation of cell culture media with FAD-Na2 has the potential to significantly enhance cellular metabolic efficiency, leading to improved cell growth, viability, and productivity. The optimal concentration of FAD-Na2 is cell-line and process-specific and must be determined empirically. The protocols provided in this document offer a systematic approach to identifying the optimal FAD-Na2 concentration for your specific cell culture application, thereby enabling you to maximize the performance of your bioprocesses.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longevitybox.co.uk [longevitybox.co.uk]
- 3. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. IJMS | Special Issue : Flavin Adenine Dinucleotide (FAD): Biosynthesis and Function [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: FAD Sodium Salt as a Substrate for FAD Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin Adenine Dinucleotide (FAD), a critical redox-active coenzyme, is essential for a multitude of metabolic processes, including the citric acid cycle, electron transport chain, and fatty acid oxidation.[1][2][3] The biosynthesis of FAD from Flavin Mononucleotide (FMN) and ATP is catalyzed by the enzyme FAD synthetase (FADS; EC 2.7.7.2).[1][4] Conversely, FAD synthetase can also catalyze the reverse reaction, pyrophosphorolysis, which breaks down FAD in the presence of pyrophosphate (PPi) to yield FMN and ATP. FAD sodium salt is a common, water-soluble form of FAD used in biochemical assays.[5]
These application notes provide detailed protocols for utilizing FAD sodium salt as a substrate to study the activity of FAD synthetase, particularly focusing on the reverse reaction. This can be instrumental in screening for enzyme inhibitors, characterizing enzyme kinetics, and advancing drug discovery programs, especially those targeting microbial pathogens where the FAD biosynthesis pathway is a validated drug target.[6][7]
Data Presentation
Table 1: Kinetic Parameters of FAD Synthetase (Forward Reaction: FAD Synthesis)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human FADS (6-His-Δ1-328-hFADS) | FMN | 0.24 ± 0.06 | 0.041 | [1] |
| Human FADS (6-His-Δ1-328-hFADS) | ATP | 6.23 ± 1.5 | 0.041 | [1] |
| Entamoeba histolytica FADS | FMN | 70.7 ± 7.1 | 0.020 ± 0.002 | [7] |
| Entamoeba histolytica FADS | ATP | 43.9 ± 7.9 | 0.022 ± 0.0003 | [7] |
Note: The kcat values for E. histolytica FADS were converted from kcat/min to kcat/s.
Table 2: Relative Activity of FAD Synthetase (Forward vs. Reverse Reaction)
| Enzyme Source | Forward Reaction Rate (FAD Synthesis) | Reverse Reaction Rate (FAD Pyrophosphorolysis) | Ratio (Forward:Reverse) | Reference |
| Entamoeba histolytica FADS | ~33.1 nmol/min/mg | 3.31 ± 0.09 nmol/min/mg | ~10:1 | [7] |
Experimental Protocols
Protocol 1: Fluorimetric Assay for FAD Synthetase Activity (Reverse Reaction - Pyrophosphorolysis)
This protocol measures the pyrophosphorolysis of FAD sodium salt by FAD synthetase by detecting the increase in fluorescence resulting from the formation of FMN. FMN is significantly more fluorescent than FAD.
Materials:
-
FAD sodium salt hydrate (e.g., from Cayman Chemical, Sigma-Aldrich)
-
FAD Synthetase (purified)
-
Sodium Pyrophosphate (PPi)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)
-
96-well black microplates, clear bottom
-
Fluorimetric plate reader (Excitation: 450 nm, Emission: 520 nm)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2.
-
FAD Sodium Salt Stock Solution: Prepare a 1 mM stock solution in the Assay Buffer. Protect from light.
-
Sodium Pyrophosphate (PPi) Stock Solution: Prepare a 100 mM stock solution in the Assay Buffer.
-
FAD Synthetase Solution: Dilute the purified enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but can start in the range of 10-100 nM.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following components in the order listed:
-
Assay Buffer (to a final volume of 100 µL)
-
FAD Sodium Salt (to a final concentration of 10-100 µM)
-
Sodium Pyrophosphate (PPi) (to a final concentration of 1-5 mM)
-
-
Include control wells:
-
No Enzyme Control: All components except the enzyme.
-
No PPi Control: All components except PPi.
-
No FAD Control: All components except FAD sodium salt.
-
-
-
Initiate the Reaction:
-
Add the FAD Synthetase solution to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence at Ex/Em = 450/520 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot.
-
The rate of FMN formation can be quantified by creating a standard curve with known concentrations of FMN.
-
Protocol 2: High-Throughput Screening (HTS) Assay for FAD Synthetase Inhibitors
This protocol is adapted from the fluorimetric assay for a high-throughput screening format to identify potential inhibitors of FAD synthetase.
Materials:
-
Same as Protocol 1
-
Compound library (e.g., small molecules dissolved in DMSO)
-
384-well black microplates
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Assay Plate Preparation:
-
Add 1 µL of each compound from the library to the wells of a 384-well plate.
-
For control wells, add 1 µL of DMSO (vehicle control).
-
-
Add Reaction Components:
-
Add 20 µL of FAD Synthetase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing FAD sodium salt and PPi in Assay Buffer.
-
Add 20 µL of the substrate mix to each well to initiate the reaction. Final concentrations should be similar to those in Protocol 1.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a fixed time point (e.g., 30 minutes), determined from initial kinetic experiments.
-
Measure the end-point fluorescence at Ex/Em = 450/520 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Hits can be selected based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Remote Flavin Adenine Dinucleotide Pieces in the Oxidative Decarboxylation Catalyzed by Salicylate Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of archaeal-type FAD synthase as a novel tractable drug target from the parasitic protozoa Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
Application of FAD-Na2 in studying electron transport chain complexes.
Application of FAD-Na2 in Studying Electron Transport Chain Complexes
Introduction
Flavin Adenine Dinucleotide (FAD) is a critical redox-active coenzyme essential for a multitude of metabolic reactions.[1] As the disodium salt hydrate (FAD-Na2), it is a water-soluble form of FAD, making it suitable for various in vitro and cellular applications. Within the mitochondrial electron transport chain (ETC), FAD is a key player, primarily functioning as a prosthetic group for specific flavoproteins. Its principal role is in Complex II (Succinate Dehydrogenase), where it acts as the initial electron acceptor in the oxidation of succinate to fumarate.[2] FAD is also the metabolic precursor to Flavin Mononucleotide (FMN), the essential prosthetic group for Complex I (NADH Dehydrogenase).[3] Therefore, studying FAD and its integration into these complexes is fundamental to understanding mitochondrial function, bioenergetics, and the pathophysiology of mitochondrial diseases.
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals utilizing FAD-Na2 to investigate ETC complexes.
Application Notes
A1: Probing Complex II (Succinate Dehydrogenase) Function
Complex II (CII) is unique as it participates in both the Krebs cycle and the electron transport chain.[4] It catalyzes the oxidation of succinate to fumarate, transferring two electrons to its covalently bound FAD prosthetic group, forming FADH2.[2][5] These electrons are then passed through a series of iron-sulfur (Fe-S) clusters to ubiquinone (Coenzyme Q), which is reduced to ubiquinol.[4] Unlike other respiratory complexes, CII does not pump protons across the inner mitochondrial membrane.[2][4]
Key uses of FAD-Na2 in studying Complex II:
-
Reconstitution Studies: In cases where Complex II has lost its FAD cofactor due to purification procedures or genetic defects, exogenous FAD-Na2 can be used to attempt to reconstitute the holoenzyme and restore its enzymatic activity.
-
Kinetic Assays: FAD-Na2 can be used as a standard in quantitative assays to determine the native FAD content within isolated mitochondria or purified Complex II, providing a baseline for studies on mitochondrial dysfunction or the effects of novel therapeutic agents.
A2: Monitoring Mitochondrial Redox State via FAD Autofluorescence
The flavin isoalloxazine ring of FAD is naturally fluorescent in its oxidized state but non-fluorescent when reduced to FADH2.[6] This property allows for the real-time, non-invasive monitoring of the mitochondrial redox state.[7] An increase in FAD fluorescence indicates a more oxidized mitochondrial matrix (e.g., due to high respiratory activity), while a decrease in fluorescence signifies a more reduced state (e.g., due to hypoxia or ETC inhibition).[6][7]
Experimental Approaches:
-
Microscopy: Live-cell imaging or tissue slice preparations can be used to measure changes in FAD autofluorescence in response to various stimuli, toxins, or potential drugs.
-
Fluorometry: Isolated mitochondria can be analyzed in a fluorometer to assess the overall redox state of the mitochondrial population.
A3: Investigating ETC Complex Assembly and Stability
The proper assembly and stability of ETC complexes are critically dependent on the timely insertion of their cofactors. FMN is essential for the assembly of Complex I.[8] Since FAD is the precursor to FMN, cellular FAD pools can influence the availability of FMN for Complex I maturation.[3] Studies involving the manipulation of cellular riboflavin (Vitamin B2) levels, the ultimate precursor for FAD, can elucidate the downstream effects on both Complex I and Complex II assembly and function.[3] FAD-Na2 can be used in cell culture media to supplement flavin levels and investigate the rescue of ETC deficiencies related to flavin metabolism.
Quantitative Data
The following tables summarize typical quantitative values relevant to FAD metabolism and ETC research.
Table 1: Representative Flavin Concentrations in Mammalian Mitochondria
| Flavin | Matrix Concentration (µM) | FAD:FMN Ratio | Reference(s) |
| FAD | 26.21 ± 7 | 3:1 to 8:1 | [9] |
| FMN | 2.62 - 8.3 (estimated) | [9] |
Table 2: Example Enzymatic Rates of FAD Metabolism
| Enzyme/Process | Sample | Rate | Reference(s) |
| FAD Hydrolysis | Isolated Rat Liver Nuclei | 1.4 nmol·min⁻¹·mg⁻¹ of protein | [10] |
| Mitochondrial FAD Pyrophosphatase | Human Control Mitochondria | 65 pmol FAD hydrolyzed·min⁻¹·mg⁻¹ | [9] |
Visualizations and Workflows
FAD Biosynthesis and Role in ETC
The biosynthesis of FAD from riboflavin is a two-step enzymatic process. FAD and its derivative FMN are then incorporated into their respective ETC complexes.
Caption: FAD biosynthesis pathway and subsequent incorporation into ETC complexes.
Electron Flow Through Complexes I and II
FMN and FAD serve as the entry points for electrons from NADH and succinate, respectively.
Caption: Electron entry points and flow through Complexes I and II of the ETC.
Experimental Workflow: ETC Complex Activity Assay
A generalized workflow for measuring ETC complex activity from biological samples.
Caption: Workflow for isolating mitochondria and measuring Complex II activity.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating functional mitochondria.[11]
Materials:
-
Mitochondria Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4. Keep on ice.
-
10% (w/v) Digitonin solution.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in a small volume of MIB.
-
Add digitonin to a final concentration of 0.01-0.02% to selectively permeabilize the plasma membrane. Incubate on ice for 10 minutes with gentle mixing.
-
Homogenize the cell suspension with 10-15 gentle strokes in a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Gently wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Keep mitochondria on ice for immediate use.
Protocol 2: Measurement of Complex II (Succinate-DCPIP Reductase) Activity
This spectrophotometric assay measures the transfer of electrons from succinate to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 2 mM EDTA.
-
Substrate: 200 mM Succinate.
-
Inhibitor: 400 mM Malonate (a competitive inhibitor of Complex II).
-
Electron Acceptor: 5 mM DCPIP.
-
Activator: 100 mM ATP.
-
Rotenone (to inhibit Complex I) and Antimycin A (to inhibit Complex III).
-
Isolated mitochondria (from Protocol 1).
Procedure:
-
Set up a spectrophotometer to measure absorbance at 600 nm at 30°C.
-
In a cuvette, add 800 µL of Assay Buffer, 10 µL of Rotenone (final conc. 2 µM), 10 µL of Antimycin A (final conc. 2 µM), and 20 µL of ATP.
-
Add 20-50 µg of mitochondrial protein and mix gently.
-
Add 50 µL of DCPIP and incubate for 2 minutes to establish a baseline reading.
-
Initiate the reaction by adding 100 µL of succinate.
-
Monitor the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to Complex II activity.
-
To confirm specificity, run a parallel reaction including 20 µL of malonate in the initial mixture. The malonate-sensitive rate represents the true Complex II activity.
-
Calculate the specific activity using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹).
Protocol 3: Quantification of Mitochondrial Flavin Content by HPLC
This protocol allows for the separation and quantification of FAD and FMN from mitochondrial extracts.[9][10]
Materials:
-
Isolated mitochondria.
-
10% (v/v) Perchloric Acid (PCA).
-
3 M Potassium Carbonate (K2CO3).
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 445 nm, Emission: 530 nm).
-
Mobile Phase: e.g., 100 mM Sodium Acetate, pH 5.5, with a methanol gradient.
-
FAD and FMN standards.
Procedure:
-
Take a known amount of mitochondrial protein (e.g., 1 mg) and add an equal volume of ice-cold 10% PCA to precipitate proteins.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the acidic extract by adding 3 M K2CO3 dropwise until the pH is ~6.5.
-
Centrifuge again to pellet the potassium perchlorate salt.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume (e.g., 20-50 µL) onto the HPLC system.
-
Run the separation protocol (e.g., a gradient from 5% to 30% methanol over 20 minutes).
-
Identify FAD and FMN peaks by comparing their retention times to those of the standards.
-
Quantify the amounts by integrating the peak areas and comparing them to a standard curve generated with known concentrations of FAD and FMN.[10]
References
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Complex II ambiguities—FADH2 in the electron transfer system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavin Adenine Dinucleotide Fluorescence as an Early Marker of Mitochondrial Impairment During Brain Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IJMS | Free Full-Text | Flavin Adenine Dinucleotide Fluorescence as an Early Marker of Mitochondrial Impairment During Brain Hypoxia [mdpi.com]
- 8. Regulation of respiratory complex I assembly by FMN cofactor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of FAD-Dependent Enzymes: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Flavin adenine dinucleotide (FAD) is a critical redox cofactor for a wide array of enzymes involved in essential metabolic pathways, including cellular respiration, fatty acid oxidation, and amino acid metabolism. The activity of FAD-dependent enzymes is a key indicator of metabolic health and a target for drug development in various diseases, including metabolic disorders and cancer. This document provides detailed application notes and protocols for measuring the activity of FAD-dependent enzymes.
Introduction to FAD-Dependent Enzymes
FAD-dependent enzymes catalyze a variety of redox reactions by cycling between the oxidized (FAD), and reduced (FADH, FADH2) states of the flavin cofactor.[1] These enzymes play vital roles in cellular energy production and metabolism.[2] Dysregulation of FAD-dependent enzyme activity has been implicated in several human diseases, making the accurate measurement of their activity crucial for both basic research and therapeutic development.[2]
Principles of FAD-Dependent Enzyme Activity Assays
Several methods are available to measure the activity of FAD-dependent enzymes. The choice of assay depends on the specific enzyme, the available equipment, and the desired sensitivity. The most common approaches are:
-
Colorimetric Assays: These assays produce a colored product that can be quantified using a spectrophotometer. They are generally simple, robust, and suitable for high-throughput screening.[3]
-
Fluorometric Assays: These assays generate a fluorescent product, offering higher sensitivity compared to colorimetric methods.[3] They are ideal for samples with low enzyme concentrations.
-
Spectrophotometric Assays: Direct spectrophotometric assays monitor the change in absorbance of FAD or a substrate/product at a specific wavelength. For instance, the reduction of FAD to FADH2 can be monitored by the decrease in absorbance at around 450 nm.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods can separate and quantify FAD and FMN, providing a precise measurement of the flavin content and stoichiometry in an enzyme sample.[5][6]
-
Assays Using Artificial Electron Acceptors: Dichlorophenolindophenol (DCPIP) is a common artificial electron acceptor used to measure the activity of FAD-dependent oxidases and dehydrogenases.[4][7] The reduction of DCPIP results in a color change that can be monitored spectrophotometrically.[7]
Data Summary
The following tables summarize key quantitative data for various FAD assay methods.
| Assay Type | Detection Method | Wavelength (nm) | Sensitivity | Reference |
| Colorimetric | Absorbance | 570 | < 1 nmol/well | [2][3][8] |
| Fluorometric | Fluorescence | Ex/Em = 535/587 | < 1 nM | [2][3][8] |
| Spectrophotometric | Absorbance | ~450 (FAD) | Enzyme-dependent | [4] |
| HPLC | Fluorescence/UV | Variable | High | [5][6] |
| DCPIP Assay | Absorbance | ~600 | Enzyme-dependent | [7] |
| Flavin Type | Molar Extinction Coefficient (ε) at λmax | λmax (nm) | Reference |
| FAD | 11,300 M⁻¹cm⁻¹ | 450 | [5] |
| FMN | 12,200 M⁻¹cm⁻¹ | 446 | [5] |
Experimental Protocols
Protocol 1: Colorimetric/Fluorometric Assay Using a Commercial Kit
This protocol is based on the principle that FAD acts as a cofactor for an oxidase, which generates a product that reacts with a probe to produce color and fluorescence.[2][3][8] This method is suitable for measuring total FAD levels and can be adapted to measure the activity of a specific FAD-dependent enzyme by providing its substrate.
Materials:
-
FAD Assay Kit (containing FAD Assay Buffer, Probe, Enzyme Mix, FAD Standard)[1][8]
-
96-well flat-bottom plates (clear for colorimetric, black with clear bottom for fluorometric)[1]
-
Spectrophotometric or fluorescence multiwell plate reader[1]
-
Sample (cell/tissue homogenates, purified enzyme)
-
Perchloric Acid (PCA) for deproteinization (optional)[1]
Procedure:
-
Sample Preparation:
-
Homogenize tissue (5-20 mg) or cells (1 x 10⁶) in 400 µL of ice-cold FAD Assay Buffer.[1]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1]
-
For total FAD measurement, deproteinize the sample by adding perchloric acid to a final concentration of 1 M, vortexing, and centrifuging. Neutralize the supernatant before use.
-
-
Standard Curve Preparation:
-
Reconstitute the FAD Standard as per the kit instructions to create a stock solution.[8]
-
Prepare a series of dilutions of the FAD standard in FAD Assay Buffer to generate a standard curve (e.g., 0 to 2 pmol/well for colorimetric and 0 to 0.2 pmol/well for fluorometric).[8]
-
Add 50 µL of each standard dilution to the wells.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing FAD Assay Buffer, Probe, and Enzyme Mix according to the kit's protocol.[9]
-
-
Measurement:
-
Add 50 µL of the reaction mix to each well containing the standard or sample.
-
Incubate the plate at room temperature, protected from light, for the time recommended in the kit instructions (typically 30-60 minutes).
-
For the colorimetric assay, measure the absorbance at 570 nm.[1][3]
-
For the fluorometric assay, measure the fluorescence at Ex/Em = 535/587 nm.[1][3]
-
-
Calculation:
-
Subtract the blank (0 FAD standard) reading from all measurements.
-
Plot the standard curve and determine the concentration of FAD in the samples.
-
Protocol 2: Direct Spectrophotometric Assay
This protocol measures the activity of an FAD-dependent enzyme by monitoring the change in absorbance of the flavin cofactor.
Materials:
-
Purified FAD-dependent enzyme
-
Enzyme substrate
-
Reaction buffer (e.g., 10 mM HEPES/NaOH, pH 7.5)[5]
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a 5-10 µM solution of the purified enzyme in the reaction buffer.[5]
-
Record the absorbance spectrum of the enzyme solution from 300 to 600 nm to identify the characteristic flavin absorbance peaks (~370 nm and ~450 nm).[4]
-
Initiate the enzymatic reaction by adding the substrate to the cuvette containing the enzyme solution.
-
Monitor the decrease in absorbance at ~450 nm over time, which corresponds to the reduction of FAD.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of FAD (11,300 M⁻¹cm⁻¹ at 450 nm).[5]
Protocol 3: DCPIP-Based Assay
This protocol uses the artificial electron acceptor DCPIP to measure the activity of FAD-dependent oxidoreductases.
Materials:
-
Purified FAD-dependent enzyme
-
Enzyme substrate
-
DCPIP solution
-
Phenazine methosulfate (PMS) as an electron mediator (optional but often used)[4]
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, substrate, and DCPIP.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance of DCPIP at ~600 nm over time.[7] The reduction of DCPIP leads to a color change from blue to colorless.[7]
-
The rate of reaction is proportional to the rate of decrease in absorbance.
Visualizations
Experimental Workflow for a Commercial FAD Assay Kit
Caption: Workflow for a typical commercial FAD assay kit.
Principle of a Coupled Enzymatic Assay for FAD
Caption: Principle of a coupled enzymatic assay for FAD detection.
Logical Relationship for Direct Spectrophotometric Measurement
Caption: Logic of direct spectrophotometric FAD enzyme activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Flavin Adenine Dinucleotide (FAD) Assay Kit (ab204710) | Abcam [abcam.com]
- 3. FAD Colorimetric/Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of recombinant FAD synthetase from Neurosporacrassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the role of recurrent FAD-dependent enzymes in bacterial phosphonate catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. abcam.com [abcam.com]
FAD-Na2 in fluorescence-based assays and its autofluorescence properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin adenine dinucleotide (FAD), a redox cofactor synthesized from riboflavin (vitamin B2), is essential for a multitude of metabolic pathways.[1] It functions as an electron carrier in numerous enzymatic reactions, cycling between its oxidized (FAD), semiquinone (FADH·), and fully reduced (FADH2) forms.[2][3] The intrinsic fluorescence of the isoalloxazine ring system of FAD makes it a valuable tool in fluorescence-based assays for monitoring enzymatic activity and cellular metabolic states.[2][4] This document provides detailed application notes and protocols for the use of the disodium salt of FAD (FAD-Na2) in such assays, with a focus on its autofluorescence properties.
Autofluorescence Properties of FAD
FAD exhibits intrinsic fluorescence, a property that can be harnessed for analytical purposes.[2] The fluorescence characteristics of FAD are highly sensitive to its environment, including pH and whether it is in a free or protein-bound state.[5][6] In aqueous solution, FAD exists in both a fluorescent "open" conformation and a non-fluorescent "stacked" conformation where the adenine and isoalloxazine rings interact, leading to fluorescence quenching.[6] This quenching is a key feature to consider when designing and interpreting fluorescence assays.
Spectral Properties
The fluorescence of FAD is characterized by specific excitation and emission maxima. While slight variations can occur depending on the solvent and binding partners, the general spectral properties are well-established.
Table 1: Spectral Properties of FAD
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~380 and ~450 | [7] |
| Emission Maximum | ~520-530 | [8] |
| Excitation (for assays) | 535 | [1] |
| Emission (for assays) | 587 | [1] |
Quantitative Fluorescence Data
The fluorescence quantum yield and lifetime of FAD are critical parameters that are significantly influenced by its conformation and binding state.
Table 2: Quantitative Fluorescence Properties of FAD
| Parameter | Value | Condition | Reference(s) |
| Fluorescence Quantum Yield | ~0.033 | In aqueous solution (pH 3-10) | [1] |
| Fluorescence Lifetime (Free FAD) | 2.3 - 2.9 ns | Open conformation | [6][8] |
| Fluorescence Lifetime (Protein-Bound FAD) | < 0.1 ns | Quenched state | [8] |
Applications in Fluorescence-Based Assays
The autofluorescence of FAD can be utilized in various assay formats:
-
Direct Measurement of FAD Concentration: The intrinsic fluorescence of FAD can be used to determine its concentration in a sample.
-
Enzyme Assays: The change in fluorescence upon the enzymatic conversion of FAD to non-fluorescent FADH2 can be monitored to determine the activity of FAD-dependent enzymes.[3]
-
Cellular Metabolism Studies: Autofluorescence imaging of FAD, often in conjunction with NADH, allows for the non-invasive monitoring of cellular metabolic states and mitochondrial function.[8][9] The ratio of NADH to FAD fluorescence, known as the optical redox ratio, provides an indication of the balance between glycolysis and oxidative phosphorylation.[10]
Experimental Protocols
Protocol 1: Quantification of FAD using a Fluorometric Assay
This protocol describes a method to quantify FAD in biological samples using a coupled enzyme assay, which results in a fluorescent product proportional to the FAD present.[1]
Materials:
-
FAD Assay Buffer
-
Fluorescent Peroxidase Substrate (e.g., OxiRed™ Probe)
-
FAD Enzyme Mix
-
FAD Standard (1 nmol)
-
DMSO
-
96-well black, clear-bottom microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
For sample deproteinization: Perchloric Acid (PCA) and Potassium Hydroxide (KOH)
Procedure:
-
Reagent Preparation:
-
FAD Standard: Reconstitute the FAD standard in 100 µL of DMSO to create a 10 pmol/µL stock solution.[3]
-
FAD Enzyme Mix: Reconstitute the enzyme mix in 220 µL of distilled water.
-
Fluorescent Probe: Warm the probe to room temperature to melt the DMSO. For the assay, dilute 5 to 10-fold with FAD Assay Buffer just before use to reduce background fluorescence.[1]
-
-
Standard Curve Preparation:
-
Sample Preparation:
-
Cell Lysates: Harvest approximately 1 x 10^6 cells and wash with cold PBS. Resuspend the cell pellet in 400 µL of ice-cold FAD Assay Buffer and homogenize by pipetting. Centrifuge at 10,000 x g for 2-5 minutes at 4°C to remove insoluble material. Collect the supernatant.[3][11]
-
Tissue Homogenates: Homogenize 5-20 mg of tissue in 400 µL of ice-cold FAD Assay Buffer using a Dounce homogenizer. Centrifuge at 13,000 x g for 3 minutes to remove debris.[12][13]
-
Deproteinization (if required): Add ice-cold 8% PCA to the sample, vortex, and incubate on ice for 5 minutes. Centrifuge at ~1,500 x g for 10 minutes and transfer the supernatant to a new tube.
-
-
Reaction Setup:
-
Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) every 5 minutes.[1]
-
Use the data from the time point that shows the maximum linear reading.
-
-
Calculation:
-
Subtract the blank (0 FAD standard) reading from all measurements.
-
Plot the standard curve and determine the concentration of FAD in the samples.
-
Protocol 2: FAD-Dependent Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of an FAD-dependent enzyme by monitoring the decrease in FAD fluorescence.
Materials:
-
Purified FAD-dependent enzyme
-
Substrate for the enzyme
-
Reaction Buffer (optimized for the specific enzyme)
-
FAD-Na2 solution
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~450/525 nm)
Procedure:
-
Reaction Setup:
-
In each well of the microplate, add the Reaction Buffer, FAD-Na2 solution (at a concentration appropriate for the enzyme's Km), and the enzyme.
-
Initiate the reaction by adding the enzyme's substrate.
-
Include control wells without the enzyme or without the substrate.
-
-
Measurement:
-
Immediately begin monitoring the decrease in fluorescence intensity at Ex/Em = ~450/525 nm over time.
-
Record readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
Enzyme activity can be expressed as the rate of FAD consumption (change in fluorescence per unit time).
-
Visualizations
Caption: Role of FAD in the mitochondrial electron transport chain.
Caption: Workflow for cellular metabolism analysis using FAD autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. abcam.com [abcam.com]
- 4. youtube.com [youtube.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: FAD Sodium Salt in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin adenine dinucleotide (FAD) is a critical redox cofactor in a multitude of enzymatic reactions essential for cellular metabolism.[1][2][3] Its ability to exist in different redox states allows it to participate in electron transfer chains, making it a key molecule in biochemical pathways such as the citric acid cycle and oxidative phosphorylation.[3] The sodium salt of FAD is a stable and soluble form of this coenzyme, making it highly suitable for a variety of research applications, particularly in the field of electrochemistry.[3]
These application notes provide a comprehensive overview of the use of FAD sodium salt in electrochemical studies. We will delve into its fundamental electrochemical behavior, and its application in the development of biosensors and enzymatic biofuel cells. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile molecule in your research.
Electrochemical Properties of FAD Sodium Salt
FAD undergoes a reversible two-electron, two-proton reduction to form FADH2.[4][5] This redox activity can be readily studied using electrochemical techniques like cyclic voltammetry (CV). The formal redox potential of FAD is pH-dependent. At pH 7, the formal redox potential of FAD has been reported to be approximately -0.206 V versus the Normal Hydrogen Electrode (NHE).[1]
Cyclic voltammetry of FAD typically shows a pair of well-defined anodic and cathodic peaks. The separation between these peaks at low scan rates is indicative of a two-electron transfer process.[1] FAD has also been shown to adsorb onto the surface of various electrode materials, including mercury, glassy carbon, and carbon nanotubes.[1][6] This adsorption can be characterized using electrochemical methods and can be advantageous for the development of modified electrodes.
Table 1: Electrochemical Parameters of FAD Sodium Salt
| Parameter | Value | Conditions | Electrode | Reference |
| Formal Redox Potential (E°') | -0.206 ± 0.003 V vs. NHE | pH 7 | Mercury, Glassy Carbon | [1] |
| Electron Transfer | 2e⁻, 2H⁺ | Neutral pH | Mercury, Glassy Carbon | [4][5] |
| Surface Standard Rate Constant (k⁰) of Adsorbed FAD | ~40 s⁻¹ | Stages II and III of FAD adsorption | Hanging Mercury Drop Electrode | [1] |
| Gibbs Free Energy of Adsorption (ΔG°) | Varies with electrode material | Carbon Nanotubes | Carbon Nanotube Electrode | [6] |
Applications in Electrochemical Biosensors
The enzymatic activity of FAD-dependent oxidases and dehydrogenases can be harnessed for the development of highly specific and sensitive biosensors. In these sensors, the FAD cofactor acts as a built-in transducer, facilitating electron transfer between the enzyme's active site and the electrode surface. This can occur either directly (Direct Electron Transfer, DET) or through the use of a redox mediator (Mediated Electron Transfer, MET).[2]
A common example is the glucose biosensor, which often utilizes glucose oxidase (GOx), a FAD-dependent enzyme. The electrochemical signal, which is proportional to the glucose concentration, can be measured amperometrically. FAD-dependent glucose dehydrogenase (FAD-GDH) is another enzyme used in glucose biosensors and is noted for its oxygen-independent activity.[7]
Table 2: Performance of FAD-Based Glucose Biosensors
| Biosensor Configuration | Linear Range | Detection Limit | Response Time | Reference |
| FAD-GDH from Aspergillus sp. immobilized on MWCNT/chitosan | 50 - 960 µM | 4.45 µM | 60 s | [7] |
| FAD-GDH from Aspergillus oryzae immobilized on MWCNT/chitosan | 70 - 620 µM | 4.15 µM | 60 s | [7] |
| GOx-based biosensor | 1.0 µM – 1.0 mM | 56 nM | < 3 s | [8] |
Applications in Enzymatic Biofuel Cells (EBFCs)
Enzymatic biofuel cells (EBFCs) are devices that convert the chemical energy stored in biofuels, such as glucose or alcohols, into electrical energy using enzymes as catalysts.[9] FAD-dependent enzymes, particularly glucose oxidase and glucose dehydrogenase, are frequently employed as the anodic catalysts in these cells.[10] The FAD cofactor within these enzymes facilitates the oxidation of the fuel, releasing electrons that can be collected by the anode to generate an electrical current.
The performance of an EBFC is characterized by its open-circuit voltage (OCV), power density, and stability. The use of nanomaterials, such as carbon nanotubes, can enhance the performance of FAD-based bioanodes by increasing the electrode surface area and facilitating electron transfer.[2]
Table 3: Performance of Enzymatic Biofuel Cells with FAD-Based Anodes
| Anode Enzyme | Cathode | Open Circuit Voltage (OCV) | Maximum Power Density | Reference |
| Glucose Oxidase (GOx) | Bilirubin Oxidase | 0.52 V | 2.4 µW | [2] |
| Glucose Oxidase (GOx) | Laccase | 0.57 V | 2.30 mW cm⁻² | [3] |
| FAD-dependent Glucose Dehydrogenase & Fructose Dehydrogenase | Laccase | 0.82 V | 0.81 mW cm⁻² | [5] |
| Glucose Oxidase (GOx) | Laccase | 0.38 V (in vivo) | 285 µW/cm² (in vivo) | [11] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry of FAD Sodium Salt
This protocol describes the basic procedure for obtaining a cyclic voltammogram of FAD sodium salt to determine its redox potential.
Materials:
-
FAD sodium salt
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Prepare the FAD solution: Dissolve FAD sodium salt in the phosphate buffer solution to a final concentration of approximately 1 mM. Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Prepare the electrodes: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate in ethanol and water.
-
Assemble the electrochemical cell: Place the prepared FAD solution into the electrochemical cell. Immerse the working, reference, and counter electrodes in the solution.
-
Perform Cyclic Voltammetry:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to reduce FAD (e.g., -0.6 V vs. Ag/AgCl) and back to the initial potential.
-
Set the scan rate to a value between 20 and 100 mV/s.
-
Run the cyclic voltammetry experiment and record the resulting voltammogram.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).
-
Calculate the formal redox potential (E°') as the average of Epc and Epa.
-
Calculate the peak separation (ΔEp = Epa - Epc).
-
Protocol 2: Fabrication of a FAD-Based Glucose Biosensor
This protocol outlines a general method for constructing an amperometric glucose biosensor using FAD-dependent glucose oxidase (GOx).
Materials:
-
FAD-dependent Glucose Oxidase (GOx)
-
Chitosan solution (e.g., 1% in acetic acid)
-
Glutaraldehyde solution (e.g., 2.5%)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Working electrode (e.g., Screen-Printed Carbon Electrode)
-
Phosphate buffer solution (PBS, pH 7.0)
-
Glucose solutions of varying concentrations
Procedure:
-
Prepare the MWCNT dispersion: Disperse a small amount of MWCNTs in a suitable solvent (e.g., DMF or water with a surfactant) by sonication.
-
Modify the electrode: Drop-cast a few microliters of the MWCNT dispersion onto the surface of the working electrode and let it dry.
-
Prepare the enzyme-chitosan mixture: Mix the GOx solution with the chitosan solution.
-
Immobilize the enzyme:
-
Drop-cast the enzyme-chitosan mixture onto the MWCNT-modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor for a short period to cross-link the chitosan and entrap the enzyme.
-
Rinse the electrode with PBS to remove any unbound enzyme.
-
-
Biosensor Testing:
-
Place the fabricated biosensor in an electrochemical cell containing PBS.
-
Apply a constant working potential (e.g., +0.6 V vs. Ag/AgCl).
-
Add aliquots of glucose solution to the cell while stirring and record the steady-state current response.
-
Plot the current response versus the glucose concentration to obtain a calibration curve.
-
Protocol 3: Assembly and Characterization of a FAD-Based Enzymatic Biofuel Cell Anode
This protocol describes the construction and evaluation of a bioanode for an enzymatic biofuel cell using a FAD-dependent enzyme.
Materials:
-
FAD-dependent enzyme (e.g., Glucose Dehydrogenase)
-
Carbon-based electrode material (e.g., carbon paper, carbon cloth)
-
Redox mediator (optional, e.g., a ferrocene derivative)
-
Nafion® solution
-
Fuel solution (e.g., glucose in PBS)
-
Potentiostat with capabilities for polarization curve measurement
Procedure:
-
Prepare the enzyme ink: Create a homogenous mixture of the FAD-dependent enzyme, the redox mediator (if used), and a small amount of Nafion® solution in a suitable buffer.
-
Fabricate the bioanode:
-
Apply the enzyme ink onto the surface of the carbon-based electrode material.
-
Allow the electrode to dry under controlled conditions (e.g., at 4°C).
-
-
Assemble the half-cell:
-
Place the fabricated bioanode as the working electrode in an electrochemical cell.
-
Use a suitable reference and counter electrode.
-
Fill the cell with the fuel solution.
-
-
Characterize the bioanode:
-
Perform cyclic voltammetry to observe the catalytic oxidation of the fuel.
-
Measure the open-circuit potential (OCP).
-
Generate a polarization curve by scanning the potential from the OCP to a more positive potential and measuring the resulting current.
-
Plot the power density (current density x potential) versus the current density to determine the maximum power output of the bioanode.
-
Signaling Pathways and Electrochemical Interrogation
While FAD is a cofactor and not a signaling molecule in the classical sense, its redox state is a direct indicator of the metabolic activity of key cellular pathways. Electrochemical methods provide a powerful tool to probe the activity of FAD-dependent enzymes that are integral to these pathways.
For instance, the activity of succinate dehydrogenase (Complex II) in the citric acid cycle, which uses FAD as a cofactor, can be indirectly monitored by measuring the electrochemical signal of a reporter molecule that interacts with this cycle. In drug development, researchers can use electrochemical biosensors based on FAD-dependent enzymes to screen for inhibitors or modulators of these enzymes, providing insights into the drug's mechanism of action and its effects on cellular metabolism. The change in the electrochemical signal in the presence of a drug candidate can indicate its interaction with the target enzyme.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Substrate Biofuel Cell Utilizing Glucose, Fructose and Sucrose as the Anode Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical behavior of flavin adenine dinucleotide adsorbed onto carbon nanotube and nitrogen-doped carbon nanotube electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amperometric glucose biosensor utilizing FAD-dependent glucose dehydrogenase immobilized on nanocomposite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in enzymatic biofuel cells enabled by innovative materials and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Troubleshooting & Optimization
How to prevent FAD sodium salt degradation during storage
Welcome to the technical support center for Flavin Adenine Dinucleotide (FAD) Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting assistance for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of FAD sodium salt?
A1: FAD sodium salt is sensitive to three main environmental factors:
-
Light: Exposure to light, particularly in the blue region of the spectrum, can induce photodegradation.
-
Moisture: The compound is hygroscopic and can degrade in the presence of moisture.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: FAD is most stable in a slightly acidic to neutral pH range in aqueous solutions and is susceptible to hydrolysis at alkaline pH.[1][2]
Q2: What are the optimal storage conditions for solid FAD sodium salt?
A2: For long-term storage, solid FAD sodium salt should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for at least four years.[3] For shorter periods, storage at 2-8°C is also acceptable.
Q3: How should I store FAD sodium salt solutions?
A3: Aqueous solutions of FAD sodium salt are not recommended for storage for more than one day.[4] If short-term storage is necessary, it is advisable to prepare stock solutions in a suitable buffer (pH 4.5-6.5 for maximal stability), aliquot them into single-use volumes, and store them at -20°C or -80°C, protected from light.[2][4] Repeated freeze-thaw cycles should be avoided.
Q4: What are the common degradation products of FAD?
A4: The primary degradation products resulting from photodegradation are lumiflavin and lumichrome.[5] Hydrolysis, particularly at alkaline pH, can lead to the cleavage of the pyrophosphate bond, yielding FMN (Flavin Mononucleotide) and AMP (Adenosine Monophosphate).[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of FAD stock solution | 1. Prepare a fresh FAD solution from solid powder. 2. Check the purity of the solid FAD using spectrophotometry or HPLC (see protocols below). 3. Ensure the pH of your assay buffer is within the optimal stability range for FAD (pH 4.5-6.5).[2] |
| Photodegradation during experiment | 1. Protect all FAD-containing solutions from light by using amber tubes or covering them with aluminum foil. 2. Minimize the exposure of your experimental setup to ambient light. |
| Repeated freeze-thaw cycles | 1. Aliquot your FAD stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 2: Visible color change or precipitation in FAD solutions.
| Possible Cause | Troubleshooting Steps |
| pH-induced degradation | 1. Measure the pH of the solution. FAD is less stable at alkaline pH.[1] 2. If necessary, adjust the pH to the optimal range (4.5-6.5) with a suitable buffer.[2] |
| Photodegradation | 1. Discard the solution and prepare a fresh one, ensuring complete protection from light. |
| Concentration exceeding solubility | 1. Verify the concentration of your solution. The solubility of FAD sodium salt in water is approximately 50 mg/mL. |
Quantitative Data on FAD Degradation
The following table summarizes the photodegradation quantum yields of FAD and related flavins in an aqueous solution at pH 8. A lower quantum yield indicates greater photostability.
| Flavin | Photodegradation Quantum Yield (ΦD) |
| FAD | 3.7 x 10⁻⁴ |
| FMN | 4.6 x 10⁻³ |
| Riboflavin | 7.8 x 10⁻³ |
Data from Holzer et al., as cited in ResearchGate.[5]
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of FAD Purity and Concentration
Objective: To determine the purity and concentration of an FAD sodium salt solution.
Materials:
-
FAD sodium salt
-
Phosphate buffer (0.1 M, pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a solution of FAD sodium salt in 0.1 M phosphate buffer (pH 7.0). The concentration should be such that the absorbance at 450 nm is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometric Measurement:
-
Blank the spectrophotometer with the phosphate buffer.
-
Measure the absorbance spectrum of the FAD solution from 220 nm to 600 nm.
-
Record the absorbance values at 260 nm and 450 nm.
-
-
Purity Assessment:
-
Calculate the ratio of the absorbance at 260 nm to the absorbance at 450 nm (A₂₆₀/A₄₅₀).
-
For pure FAD, this ratio should be approximately 3.3. A higher ratio may indicate the presence of impurities such as AMP.
-
-
Concentration Determination:
-
Use the Beer-Lambert law to calculate the concentration of FAD: Concentration (M) = Absorbance at 450 nm / (ε₄₅₀ * path length)
-
The molar extinction coefficient (ε) of FAD at 450 nm in pH 7.0 buffer is 11,300 M⁻¹cm⁻¹.
-
The path length of a standard cuvette is 1 cm.
-
Protocol 2: HPLC Method for FAD Stability and Degradation Analysis
Objective: To assess the stability of FAD sodium salt and identify degradation products using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M ammonium acetate, pH 6.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 30% B
-
15-20 min: Hold at 30% B
-
20-25 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm for FAD and 260 nm for potential degradation products like AMP.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of FAD sodium salt of known concentration in the mobile phase A.
-
Sample Preparation: Prepare your FAD sample (e.g., from a stability study) in mobile phase A.
-
Analysis:
-
Inject the standard solution to determine the retention time of FAD.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products (e.g., lumiflavin, lumichrome, FMN, AMP).
-
The peak area of FAD can be used to quantify its concentration and determine the percentage of degradation over time.
-
Visualizations
Caption: Factors leading to FAD sodium salt degradation and its primary products.
Caption: Troubleshooting workflow for experiments involving FAD sodium salt.
Caption: Recommended workflow for preparing and handling FAD sodium salt solutions.
References
- 1. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential hydrolysis of FAD by ecto-5′ nucleotidase CD73 and alkaline phosphatase is required for uptake of vitamin B2 into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting FAD-Na2 precipitation in reaction buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Flavin Adenine Dinucleotide disodium salt (FAD-Na2) in experimental buffers.
Frequently Asked Questions (FAQs)
1. What is the solubility of FAD-Na2 in common solvents?
FAD-Na2 is soluble in aqueous solutions and some organic solvents. Its solubility varies depending on the solvent and temperature.[1][2][3][4][5]
| Solvent | Solubility | Notes |
| Water | ≥ 50 mg/mL[3][4][5] | Sonication may be required.[2] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~10 mg/mL[1] | |
| Dimethyl Sulfoxide (DMSO) | ~0.1 - 50 mg/mL | Solubility in DMSO can vary; some sources indicate lower solubility (~0.1 mg/mL)[1] while others report higher values (50 mg/mL) with sonication.[2] |
2. How should I prepare a stock solution of FAD-Na2?
To prepare a stock solution, dissolve the solid FAD-Na2 in your chosen solvent, such as purified water or a buffer.[1] It is recommended to purge the solvent with an inert gas.[1] For aqueous solutions, sonication can aid dissolution.[2] If using water as the stock solution solvent, it is advisable to filter and sterilize it through a 0.22 µm filter before use.[2]
3. How should I store FAD-Na2 solutions?
Aqueous solutions of FAD-Na2 are not recommended for storage for more than one day.[1] For longer-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Solutions should be protected from light.[6]
4. What factors can cause FAD-Na2 to precipitate?
Several factors can lead to the precipitation of FAD-Na2 in reaction buffers, including:
-
Temperature: Changes in temperature can affect solubility.
-
Ionic Strength: The concentration and type of salts in the buffer can influence solubility.
-
Light Exposure: FAD is light-sensitive and can degrade, potentially leading to less soluble products.[6]
-
Buffer Composition: The specific components of your buffer can interact with FAD-Na2 and affect its stability.
Troubleshooting Guide
This guide addresses common issues encountered with FAD-Na2 precipitation during experiments.
Issue 1: FAD-Na2 precipitates immediately upon dissolution in my reaction buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Buffer | Prepare a concentrated stock solution in water or a solvent in which FAD-Na2 is highly soluble, and then dilute it into your reaction buffer. |
| Incorrect pH of the Buffer | Measure the pH of your buffer and adjust it if necessary. The fluorescence lifetime of FAD is stable between pH 5 and 9, suggesting this might be a stable range for its soluble form.[8][9] |
| High Concentration of Salts | Try preparing the reaction buffer with a lower salt concentration, if your experimental conditions allow. |
Issue 2: FAD-Na2 solution is initially clear but precipitates over time.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Store your FAD-Na2 solutions at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles.[2] |
| Light Exposure | Protect your FAD-Na2 solutions from light by using amber tubes or covering the containers with foil.[6] |
| Solution Instability | Prepare fresh FAD-Na2 solutions for your experiments, as aqueous solutions are not recommended for storage longer than a day.[1] |
Issue 3: I observe precipitation after adding other components to my reaction mixture containing FAD-Na2.
| Possible Cause | Troubleshooting Step |
| Interaction with Other Reagents | Add FAD-Na2 to the reaction mixture last to minimize the time it has to interact with other components before the assay begins. |
| Change in Solution Conditions | The addition of other components may alter the pH or ionic strength of the final solution. Check the properties of the final reaction mixture. |
Experimental Protocols
Protocol for Preparation of a 10 mM FAD-Na2 Aqueous Stock Solution
-
Weigh out the required amount of FAD-Na2 powder (Molecular Weight: 829.51 g/mol ). For 1 mL of a 10 mM solution, you will need 8.295 mg.
-
Add the FAD-Na2 powder to a microcentrifuge tube.
-
Add the desired volume of purified water (e.g., 1 mL).
-
Vortex the tube until the FAD-Na2 is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[2]
-
Visually inspect the solution to ensure there is no precipitate.
-
Filter the solution through a 0.22 µm syringe filter for sterilization.[2]
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C for long-term storage.[2] For immediate use, keep the solution on ice and protected from light.
Visualizations
Caption: Troubleshooting workflow for FAD-Na2 precipitation.
Caption: Factors influencing FAD-Na2 precipitation in solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 黄素腺嘌呤二核苷酸 二钠盐 水合物 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. Thermo Scientific™ Flavin adenine dinucleotide (FAD) disodium salt hydrate, (max. 10% H₂O) 94% (dry weight) | LabMart Limited [labmartgh.com]
- 6. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pH modulates efficiency of singlet oxygen production by flavin cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FAD Sodium Salt Concentration for Maximal Enzyme Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Flavin Adenine Dinucleotide (FAD) sodium salt concentration for maximal enzyme activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store FAD sodium salt stock solutions?
A1: Proper preparation and storage of FAD sodium salt solutions are critical for maintaining its activity. FAD is sensitive to light and moisture.
-
Preparation: FAD sodium salt is a crystalline solid that can be dissolved in aqueous buffers or some organic solvents.[1] For aqueous solutions, you can dissolve it directly in buffers like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[1] For organic solvents, DMSO can be used, but the solubility is lower (around 0.1 mg/mL).[1] When preparing aqueous solutions, it is recommended to purge the solvent with an inert gas.[1]
-
Storage: The crystalline solid should be stored at -20°C and is stable for at least four years.[1] Aqueous solutions are not recommended to be stored for more than one day.[1] For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is advisable, though repeated freeze-thaw cycles should be avoided.[2][3] Always protect FAD solutions from light.[2]
Q2: What are the different redox states of FAD, and how do they affect my experiments?
A2: FAD is a redox cofactor that exists in three primary states: the fully oxidized quinone (FAD), the one-electron reduced semiquinone (FADH•), and the fully reduced hydroquinone (FADH2). These different states have distinct spectroscopic properties. The oxidized form (FAD) is typically the active form required to initiate the catalytic cycle of many flavoenzymes. The reduced forms are generated during the enzymatic reaction. Understanding these states is crucial for monitoring enzyme kinetics, for example, by observing changes in absorbance at 450 nm, which is characteristic of the oxidized FAD.[4]
Q3: Can excess FAD inhibit enzyme activity?
A3: Yes, in some cases, high concentrations of FAD can lead to substrate inhibition or other non-specific effects. This can manifest as a decrease in enzyme activity after reaching an optimal FAD concentration. It is therefore crucial to perform a titration experiment to determine the optimal concentration range for your specific enzyme.
Q4: How does pH affect FAD and flavoenzyme activity?
A4: The fluorescence of FAD in a solution is largely independent of pH in the range of 5-9.[5] However, the activity of a flavoenzyme is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site.[6] Each enzyme has an optimal pH at which it exhibits maximum activity. It is important to conduct your enzyme assays in a buffer system that maintains the optimal pH for your specific enzyme.
Troubleshooting Guide
Issue 1: Low or no enzyme activity despite the presence of FAD.
| Possible Cause | Troubleshooting Step |
| Incorrect FAD Concentration | The FAD concentration may be too low to saturate the enzyme or so high that it causes inhibition. Perform a FAD titration experiment to determine the optimal concentration (see Experimental Protocols section). |
| Degraded FAD | FAD is sensitive to light and can degrade over time, especially in solution. Prepare fresh FAD solutions for your experiments and store them properly, protected from light.[1] |
| Inactive Apoenzyme | The enzyme preparation (apoenzyme) may be inactive or denatured. Verify the integrity and concentration of your enzyme stock. If possible, perform a quality control check on a new batch of enzyme. |
| Suboptimal Assay Conditions | Other factors like pH, temperature, or buffer composition may not be optimal for your enzyme.[6] Review the literature for the optimal conditions for your specific or a similar enzyme and optimize these parameters. |
| Presence of Inhibitors | Contaminants in your enzyme preparation or assay components could be inhibiting the enzyme. Ensure the purity of all reagents. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Autoxidation of FAD | Free FAD in solution can undergo autoxidation, which might interfere with certain assay detection methods. Include a control reaction without the enzyme to measure the background signal from FAD alone and subtract it from your experimental values. |
| Contaminating Enzymes | The enzyme preparation may contain other enzymes that react with the substrate or FAD. Purify your enzyme of interest to a higher degree. |
| Non-enzymatic Reactions | The substrate might be unstable under the assay conditions and break down non-enzymatically. Run a control reaction without FAD to check for this possibility. |
Issue 3: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Small volumes of concentrated FAD solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate techniques for handling small volumes. |
| FAD Solution Instability | As FAD in aqueous solution can degrade, its effective concentration might change over the course of an experiment or between experiments. Prepare fresh FAD dilutions from a frozen stock for each experiment.[1] |
| Variability in Enzyme Activity | The activity of your enzyme stock may vary over time. Aliquot your enzyme and store it under optimal conditions to maintain its activity. |
Data Presentation
Table 1: Properties of FAD Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ | [1] |
| Molecular Weight | 829.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| UV/Vis Absorbance Maxima (λmax) | 265, 376, 449 nm | [1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [1] |
| Solubility in DMSO | ~0.1 mg/mL | [1] |
| Storage of Solid | -20°C | [1] |
| Stability of Solid | ≥ 4 years | [1] |
| Stability of Aqueous Solution | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol: Determining the Optimal FAD Concentration for an Enzyme
This protocol outlines a general method to determine the optimal FAD concentration for maximal enzyme activity by performing a titration experiment.
1. Materials:
-
Apoenzyme of interest
-
FAD sodium salt
-
Substrate for the enzyme
-
Assay buffer at the optimal pH for the enzyme
-
Microplate reader or spectrophotometer
-
96-well microplate
2. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a stock solution of your apoenzyme in the assay buffer. The final concentration in the assay will depend on the specific activity of your enzyme.
-
FAD Stock Solution: Prepare a concentrated stock solution of FAD sodium salt (e.g., 10 mM) in the assay buffer. Protect this solution from light.
-
Substrate Stock Solution: Prepare a stock solution of the substrate at a concentration that will be saturating in the final assay volume.
3. Experimental Procedure:
-
Prepare FAD Dilutions: Create a series of FAD dilutions from your stock solution in the assay buffer. The final concentrations in the assay should typically range from sub-micromolar to several hundred micromolar, depending on the known or expected affinity of your enzyme for FAD. A good starting range could be 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Set up the Assay Plate: In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
FAD dilution (to achieve the desired final concentration)
-
Enzyme stock solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for your enzyme for a short period (e.g., 5-10 minutes) to allow the FAD to bind to the apoenzyme.
-
Initiate the Reaction: Add the substrate stock solution to each well to start the enzymatic reaction.
-
Monitor the Reaction: Immediately place the plate in the microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for your assay. The rate of the reaction is determined from the initial linear portion of the progress curve.
4. Data Analysis:
-
Calculate the initial reaction rate for each FAD concentration.
-
Plot the reaction rate (y-axis) against the FAD concentration (x-axis).
-
The resulting curve should show an increase in activity with increasing FAD concentration, eventually reaching a plateau at the optimal concentration.[7] If inhibition is observed, the activity will decrease at higher concentrations.
-
The optimal FAD concentration is the one that gives the maximal enzyme activity.
Visualizations
Caption: Workflow for determining optimal FAD concentration.
Caption: Troubleshooting low enzyme activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH Dependence of the Fluorescence Lifetime of FAD in Solution and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monash.edu [monash.edu]
- 7. Untitled Document [ucl.ac.uk]
FAD-Na2 Technical Support Center: Troubleshooting Light Sensitivity and Photodegradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the light sensitivity of Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2) and best practices to minimize its photodegradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is FAD-Na2 and why is it light-sensitive?
A: FAD-Na2 is the disodium salt of Flavin Adenine Dinucleotide (FAD), a critical redox cofactor in numerous metabolic reactions. Its core structure contains an isoalloxazine ring, which is a chromophore that readily absorbs light, particularly in the blue and ultraviolet regions of the spectrum. This absorption of light energy can trigger chemical reactions that lead to the degradation of the molecule.
Q2: What are the primary products of FAD-Na2 photodegradation?
A: The main photodegradation products of FAD are lumichrome and lumiflavin. The formation of these products is pH-dependent. Under neutral or acidic conditions, lumichrome is the major product, while lumiflavin formation is favored in basic (alkaline) conditions.[1][2]
Q3: What wavelengths of light are most damaging to FAD-Na2?
A: FAD-Na2 is most susceptible to photodegradation when exposed to blue light and ultraviolet (UV) radiation. The most significant damage occurs in the wavelength range of 415-455 nm.[3] Therefore, it is crucial to protect FAD-Na2 solutions from these light sources.
Q4: How should I store FAD-Na2 to prevent photodegradation?
A: Proper storage is critical to maintaining the integrity of FAD-Na2.
-
Solid Form: Store lyophilized FAD-Na2 at -20°C in a desiccated environment, protected from light.[4]
-
Solutions: Stock solutions should be stored at -20°C or -80°C in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).[5][6][7] For short-term use, solutions can be kept on ice, but continuous light protection is essential.
Q5: Can I use ascorbic acid or other agents to protect my FAD-Na2 solution from light?
A: Yes, antioxidants like ascorbic acid can help minimize the photodegradation of flavins.[2] These agents can act as quenchers of reactive oxygen species that are often generated during the photosensitized reactions leading to degradation. However, it is important to ensure that any protective agent used does not interfere with the intended downstream application of the FAD-Na2.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using FAD-Na2. | Photodegradation of FAD-Na2 leading to lower effective concentrations. | 1. Prepare FAD-Na2 solutions fresh before each experiment. 2. Work under subdued or red light conditions. 3. Use amber-colored tubes or wrap containers with aluminum foil.[5][6] 4. Minimize the exposure time of the solution to any light source. |
| Yellow color of FAD-Na2 solution fades over time. | This is a visual indicator of photodegradation. | 1. Discard the solution. 2. Review handling and storage procedures to ensure strict light protection. 3. Quantify the concentration of freshly prepared and stored solutions using UV-Vis spectrophotometry to establish a baseline and monitor stability. |
| Unexpected peaks in HPLC or other analytical methods. | Presence of photodegradation products like lumichrome and lumiflavin. | 1. Confirm the identity of the extra peaks by comparing with standards of lumichrome and lumiflavin if available. 2. Implement stricter light protection protocols for all subsequent experiments. |
| Low signal in fluorescence-based assays. | FAD fluorescence can be quenched upon degradation. | 1. Ensure that the FAD-Na2 solution is freshly prepared and has been properly protected from light. 2. Check the excitation and emission wavelengths to ensure they are appropriate for FAD and not its degradation products. |
Quantitative Data on FAD Photodegradation
The following table summarizes the quantum yields of photodegradation for FAD and related flavins under specific conditions. A lower quantum yield indicates greater photostability.
| Flavin | pH | Excitation Wavelength (nm) | Photodegradation Quantum Yield (Φ) |
| FAD | 8 | 428 | 3.7 x 10⁻⁴ |
| FMN | 8 | 428 | 4.6 x 10⁻³ |
| Riboflavin | 8 | 428 | 7.8 x 10⁻³ |
Data sourced from ResearchGate.
Experimental Protocols
Protocol 1: Quantification of FAD-Na2 using UV-Vis Spectrophotometry
This protocol allows for the determination of FAD-Na2 concentration and can be used to assess degradation by monitoring the decrease in absorbance at its characteristic wavelength.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
FAD-Na2 sample
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Prepare a stock solution of FAD-Na2 of a known concentration in the desired buffer.
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
Measure the absorbance of the standards and the unknown sample at the absorbance maximum of FAD, which is approximately 450 nm.
-
Blank the spectrophotometer with the same buffer used to prepare the solutions.
-
Plot the absorbance at 450 nm versus the concentration of the standards to create a standard curve.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
Protocol 2: Analysis of FAD-Na2 Photodegradation by HPLC
This method can separate and quantify FAD-Na2 and its primary photodegradation products, lumichrome and lumiflavin.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase: A suitable gradient of methanol and an aqueous buffer (e.g., ammonium acetate).
-
FAD-Na2 sample (exposed to light for a defined period)
-
Standards for FAD, lumichrome, and lumiflavin (if available)
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column.
-
Prepare your FAD-Na2 sample. To study photodegradation, a solution can be exposed to a specific light source for varying durations. A control sample should be kept in the dark.
-
Inject the control and light-exposed samples into the HPLC system.
-
Run the appropriate gradient method to separate the components.
-
Detect the compounds using a fluorescence detector (e.g., excitation at 450 nm, emission at 530 nm for FAD) or a UV detector (monitoring at wavelengths around 450 nm and 355 nm for FAD and its photoproducts).
-
Identify and quantify the peaks corresponding to FAD, lumichrome, and lumiflavin by comparing their retention times and peak areas to those of the standards. The decrease in the FAD peak area and the increase in the photoproduct peaks will indicate the extent of degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. camlab.co.uk [camlab.co.uk]
Impact of buffer components on FAD-Na2 stability and activity
This guide provides researchers, scientists, and drug development professionals with essential information on handling Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2) to ensure its stability and optimal performance in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is FAD-Na2 and why is its stability critical?
A1: FAD-Na2 is the disodium salt of Flavin Adenine Dinucleotide (FAD), a critical redox cofactor involved in numerous metabolic reactions, including the citric acid cycle and electron transport chain.[1][2][3] Its stability is paramount because degradation leads to a loss of biological activity, resulting in inaccurate and unreliable experimental data, particularly in enzyme kinetics and cellular assays. FAD is sensitive to factors like light, temperature, and pH.[4]
Q2: What are the optimal storage conditions for FAD-Na2 solutions?
A2: For long-term stability, FAD-Na2 solid should be stored at -20°C or below, protected from light and moisture.[5] Stock solutions should be prepared fresh. If storage is necessary, aliquot solutions and store them at -20°C for up to one month or -80°C for up to six months, protecting them from light.[2][6] Avoid repeated freeze-thaw cycles, which can degrade the molecule.[2][6]
Q3: How does pH affect the stability and activity of FAD-Na2?
A3: FAD stability is highly pH-dependent. The molecule is most stable in a slightly acidic to neutral pH range (pH 5-7). Alkaline conditions (pH > 8) can lead to the degradation of the riboflavin component. Conversely, very acidic conditions (pH < 4) can cause protonation of the adenine ring, altering the molecule's conformation and potentially increasing singlet oxygen production upon photoexcitation.[7] For enzymatic assays, the optimal pH is often dictated by the enzyme's requirements, typically between pH 7.0 and 8.5.[8][9]
Q4: Can I use phosphate buffers with FAD-Na2?
A4: Yes, phosphate-buffered saline (PBS) at pH 7.2 is commonly used for dissolving FAD-Na2.[5] However, be aware that buffer choice can influence cofactor stability. Studies on the related cofactor NADH have shown that Tris and HEPES buffers can offer different stability profiles compared to phosphate buffers, with Tris sometimes providing better long-term stability at slightly alkaline pH.[10][11] The choice of buffer should be validated for your specific application.
Q5: What is the impact of metal ions and chelating agents?
A5: Divalent metal ions can catalyze the degradation of flavins. If your buffer or sample contains trace metal contaminants (e.g., Fe²⁺, Cu²⁺), FAD can be susceptible to degradation.[12] The inclusion of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.5-1 mM) can sequester these metal ions, thereby protecting FAD from oxidative damage and improving its stability in solution.[12][13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no activity in my FAD-dependent enzyme assay. | 1. Degraded FAD-Na2: Solution was stored improperly (exposed to light, wrong temperature, multiple freeze-thaw cycles). | Prepare a fresh FAD-Na2 solution from solid stock for each experiment. Verify its concentration and integrity spectrophotometrically (see Protocol 2). |
| 2. Incorrect Buffer pH: The buffer pH is outside the optimal range for the enzyme or FAD stability. | Measure the pH of your final reaction buffer. Ensure it aligns with the enzyme's known optimal pH, typically between 7.0 and 8.5.[8] | |
| 3. Inhibitory Contaminants: Presence of interfering substances like heavy metals, high concentrations of salts, or detergents.[15] | Add a chelating agent like EDTA (0.5 mM) to sequester metal ions.[15] Review all sample components for known inhibitors. | |
| Precipitate formation in my FAD-Na2 stock solution. | 1. Low Solubility: The concentration exceeds the solubility limit in the chosen buffer. | The solubility of FAD-Na2 in aqueous buffers like PBS is approximately 10 mg/mL.[5] Do not exceed this concentration. Gentle warming or sonication can aid dissolution.[3] |
| 2. Incorrect pH: The pH of the solution may have shifted, affecting solubility. | Re-verify the pH of the buffer used for dissolution. Ensure it is within the stable range for FAD (pH 5-7). | |
| Inconsistent results between experiments. | 1. FAD Concentration Varies: Inaccurate pipetting or degradation of stock solution over time. | Always prepare fresh dilutions from a validated stock solution. Use calibrated pipettes.[15] Periodically check the concentration of your stock solution. |
| 2. Light Exposure: Variable exposure to ambient light during experimental setup. | Protect FAD solutions from light at all stages by using amber tubes or covering tubes with foil. Light exposure can cause photodegradation.[4][16] | |
| Rapid loss of FAD signal (absorbance or fluorescence). | 1. Photobleaching: Continuous exposure to excitation light source in fluorescence measurements. | Minimize exposure time to the light source. Use the lowest necessary excitation intensity. |
| 2. Chemical Degradation: Presence of reducing or oxidizing agents in the sample. | Analyze sample composition for reactive species. If unavoidable, run controls to quantify the rate of non-enzymatic FAD degradation. |
Quantitative Data Summary
Table 1: Recommended Buffer Systems for FAD-Na2
| Buffer System | Useful pH Range | pKa (25°C) | Key Considerations |
|---|---|---|---|
| Potassium Phosphate | 5.8 - 8.0 | 7.2 | Commonly used, but may accelerate degradation of related cofactors like NADH compared to Tris.[11] |
| Tris-HCl | 7.2 - 9.0 | 8.1 | Often provides good stability for cofactors.[11] Note that its pH is temperature-sensitive. |
| HEPES | 6.8 - 8.2 | 7.5 | A zwitterionic buffer with low metal-binding capacity. Can be a good alternative to phosphate. |
Table 2: Impact of Additives on FAD-Na2 Stability
| Additive | Typical Concentration | Purpose | Mechanism of Action |
|---|---|---|---|
| EDTA | 0.5 - 1.0 mM | Enhance stability in solution | Sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.[13][14] |
| Glycerol | 5 - 20% (v/v) | Cryoprotectant | Often included in enzyme storage buffers to prevent damage during freezing; can also enhance protein stability. |
| Sodium Chloride | 50 - 250 mM | Adjust ionic strength | Can impact enzyme activity and protein stability. High concentrations may be inhibitory for some enzymes.[8] |
Diagrams
Caption: Troubleshooting workflow for low FAD-dependent enzyme activity.
Caption: Role of the FAD/FADH2 cycle in the electron transport chain.
Experimental Protocols
Protocol 1: Preparation and Storage of FAD-Na2 Stock Solutions
-
Weighing: Allow the solid FAD-Na2 vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a low-light environment.
-
Dissolution: Dissolve the solid in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.0) to a final concentration of 1-10 mg/mL.[5] Ensure the buffer has been degassed to remove dissolved oxygen.
-
Mixing: Vortex gently until fully dissolved. If necessary, brief sonication can be used. Protect the solution from light using an amber tube or aluminum foil.
-
Concentration Check: Verify the concentration using spectrophotometry (see Protocol 2).
-
Storage: For immediate use, keep the solution on ice and protected from light. For longer-term storage, aliquot into single-use amber tubes, flash-freeze in liquid nitrogen, and store at -80°C.[6]
Protocol 2: Spectrophotometric Assay for FAD Integrity and Concentration
-
Principle: Oxidized FAD has a characteristic absorbance maximum at approximately 450 nm. The concentration can be calculated using the Beer-Lambert law (A = εcl).
-
Setup: Turn on a UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes. Set the wavelength to 450 nm.
-
Blank: Use the same buffer your FAD is dissolved in to zero the spectrophotometer.
-
Dilution: Prepare a dilution of your FAD stock solution that will result in an absorbance reading between 0.1 and 1.0. A 1:50 or 1:100 dilution is often appropriate for a 1 mg/mL stock.
-
Measurement: Measure the absorbance of the diluted FAD solution at 450 nm.
-
Calculation: Calculate the concentration using the following formula:
Protocol 3: General Activity Assay for an FAD-Dependent Oxidase
-
Principle: This protocol describes a common coupled assay where the oxidation of a substrate by an FAD-dependent enzyme is linked to the reduction of a chromogenic or fluorogenic probe. This example uses a colorimetric probe.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Potassium Phosphate, 0.5 mM EDTA, pH 7.5. Equilibrate to the desired assay temperature (e.g., 25°C or 37°C).
-
FAD Solution: Prepare a 100 µM working solution in Assay Buffer from your validated stock.
-
Substrate Solution: Prepare a solution of the specific substrate for your enzyme at 10-20 times the final desired concentration.
-
Detection Reagents: Prepare horseradish peroxidase (HRP) and a chromogenic substrate (e.g., ABTS or Amplex Red) as recommended by the supplier.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of sample (purified enzyme or cell lysate). Include a "no enzyme" control.
-
Add 10 µL of the FAD working solution.
-
Add 20 µL of the detection reagent mix (e.g., HRP and ABTS).
-
-
Initiate Reaction: Add 10 µL of the substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) over time (kinetic mode) for 5-30 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Compare the rates of your samples to controls.
References
- 1. tutorchase.com [tutorchase.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavin adenine dinucleotide disodium salt | TargetMol [targetmol.com]
- 4. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pH modulates efficiency of singlet oxygen production by flavin cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About TRIS Buffer and TRIS-derived buffers [vacutaineradditives.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Effect of chelating agents and metal ions on the degradation of DNA by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nouryon.com [nouryon.com]
- 14. Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FAD and FAD-Na2 in Enzyme Kinetics for Researchers
For researchers, scientists, and drug development professionals delving into the intricacies of enzyme kinetics, the choice of cofactors is a critical experimental parameter. Flavin Adenine Dinucleotide (FAD), a redox-active coenzyme, is central to numerous metabolic reactions. It is commercially available in its free acid form (FAD) and as a disodium salt (FAD-Na2). This guide provides an objective comparison of their performance in enzyme kinetics, supported by established biochemical principles and a generalized experimental protocol for their use.
While direct comparative studies detailing distinct kinetic parameters for FAD versus FAD-Na2 are not prevalent in peer-reviewed literature, the underlying biochemical assumption is that their kinetic behavior in enzymatic assays is identical once fully dissolved in an aqueous buffer. The primary difference between the two forms lies in their physicochemical properties, which can influence experimental design and workflow.
FAD-Na2 is the disodium salt of FAD and is favored in many biochemical applications due to its significantly higher solubility in water.[1][2] This enhanced solubility simplifies the preparation of stock solutions and ensures complete dissolution in assay buffers, which is crucial for accurate and reproducible kinetic measurements. In contrast, the free acid form of FAD has lower aqueous solubility.
Once dissolved in a buffered solution at a physiological pH, both FAD and FAD-Na2 exist as the FAD anion, with the sodium ions from FAD-Na2 disassociating. Therefore, the active cofactor that interacts with the enzyme is identical in both cases. Any potential influence of the additional sodium ions from FAD-Na2 on the kinetics of most flavoenzymes is generally considered to be negligible, as the concentration of sodium ions from the cofactor is typically insignificant compared to the overall ionic strength of the assay buffer.
Data Presentation: A Comparative Overview
Based on the principle of biochemical equivalence in solution, the kinetic parameters for an enzyme utilizing either FAD or FAD-Na2 are expected to be the same. The key differences are practical considerations for the researcher.
| Parameter | FAD (Free Acid) | FAD-Na2 (Disodium Salt) | Remarks |
| Enzyme Kinetics | |||
| Michaelis Constant (Km) | Expected to be identical | Expected to be identical | Km reflects the affinity of the enzyme for FAD. Since the active form in solution is the same, no difference is anticipated. |
| Maximum Velocity (Vmax) | Expected to be identical | Expected to be identical | Vmax is dependent on the enzyme concentration and its catalytic efficiency, which should not be affected by the salt form of the cofactor. |
| Catalytic Efficiency (kcat/Km) | Expected to be identical | Expected to be identical | As both Km and kcat (turnover number) are expected to be the same, the overall catalytic efficiency should be identical. |
| Physicochemical Properties | |||
| Molecular Formula | C27H33N9O15P2 | C27H31N9Na2O15P2 | The disodium salt has two sodium atoms replacing two acidic protons. |
| Molecular Weight | 785.56 g/mol | 829.51 g/mol (anhydrous) | The molecular weight of the disodium salt is higher due to the presence of sodium. This needs to be accounted for when preparing solutions of a specific molarity. |
| Solubility in Water | Lower | High[1][2] | FAD-Na2 is significantly more soluble in aqueous solutions, facilitating easier preparation of concentrated stock solutions. |
| Stability | Sensitive to light and heat | Sensitive to light and heat[1] | Both forms require careful storage to prevent degradation. |
Experimental Protocols
To empirically verify the kinetic equivalence of FAD and FAD-Na2 for a specific flavoenzyme, the following generalized experimental protocol can be employed. This protocol is based on standard spectrophotometric enzyme assays.
Objective:
To determine and compare the Michaelis-Menten kinetic parameters (Km and Vmax) of a flavoenzyme using either FAD or FAD-Na2 as the cofactor.
Materials:
-
Purified flavoenzyme of interest
-
FAD (free acid)
-
FAD-Na2 (disodium salt)
-
Substrate for the flavoenzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM EDTA)
-
Spectrophotometer capable of kinetic measurements
-
96-well microplates or quartz cuvettes
Methods:
-
Preparation of FAD Stock Solutions:
-
Prepare a 10 mM stock solution of FAD-Na2 by dissolving the appropriate mass in the assay buffer. The higher solubility should allow for straightforward dissolution.
-
Prepare a 10 mM stock solution of FAD (free acid). This may require gentle warming or sonication to fully dissolve. Ensure the pH of the final solution is adjusted to the assay buffer's pH.
-
From these stock solutions, prepare a series of working solutions of varying FAD concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µM) for both FAD and FAD-Na2.
-
-
Enzyme Assay:
-
The specific assay conditions will depend on the enzyme being studied. A common method is to monitor the change in absorbance of a substrate or product over time. For many flavoenzymes, the reduction of FAD to FADH2 can be monitored by the decrease in absorbance at approximately 450 nm.
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Assay Buffer
-
A fixed, saturating concentration of the enzyme's substrate
-
A varying concentration of either FAD or FAD-Na2 from the prepared working solutions.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed, predetermined amount of the flavoenzyme.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
For each FAD or FAD-Na2 concentration, determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities (v0) against the corresponding FAD or FAD-Na2 concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for both FAD and FAD-Na2.
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v0 versus 1/[FAD]) can be used to linearize the data and determine Km and Vmax from the x-intercept and y-intercept, respectively.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationship between FAD and FAD-Na2 and the experimental workflow for their kinetic comparison.
Caption: Dissolution of FAD and FAD-Na2 in buffer.
Caption: Workflow for comparing enzyme kinetics.
References
Validating FAD-Na2 Incorporation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming the successful incorporation of the cofactor Flavin Adenine Dinucleotide (FAD) into a target protein is a critical step in characterizing its structure and function. This guide provides a comprehensive comparison of common validation techniques, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Quantitative Comparison of Validation Techniques
The selection of a suitable method for validating FAD-Na2 incorporation depends on various factors, including the required sensitivity, the nature of the protein, and the availability of specialized equipment. The table below summarizes key quantitative parameters for the most widely used techniques.
| Technique | Parameter | Typical Value/Range | Protein Concentration | Sample Volume | Throughput | Key Advantage |
| UV-Visible Spectroscopy | Absorbance Maxima | ~380 nm and ~450 nm for bound FAD | 0.1 - 1 mg/mL | 50 - 1000 µL | Low to Medium | Rapid and simple confirmation of presence |
| Fluorescence Spectroscopy | Emission Maximum | Quenching upon binding; shift from ~525 nm | 1 - 50 µM | 50 - 500 µL | Medium | High sensitivity to binding environment |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | nM to µM range | 10 - 50 µM (cell), 100 - 500 µM (syringe) | ~200 µL (cell), ~40 µL (syringe) | Low | Provides full thermodynamic profile (ΔH, ΔS) |
| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) shift | 2 - 10 °C shift upon binding | 2 - 10 µM | 10 - 25 µL | High | High-throughput screening capability |
| Mass Spectrometry | Mass Shift | +783.5 Da for FAD adduct | 1 - 10 µM | 10 - 50 µL | Low to Medium | Unambiguous identification of covalent binding |
| Enzyme Activity Assay | Michaelis-Menten constants (Km, Vmax) | Varies with enzyme | Varies with enzyme | 100 - 1000 µL | Medium to High | Confirms functional incorporation |
Experimental Workflow for FAD-Na2 Incorporation and Validation
The following diagram illustrates a typical experimental workflow for expressing a target protein, incorporating FAD-Na2, and subsequently validating its successful binding.
A Comparative Guide to FAD Sodium Salt and Other Flavin Analogs in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flavin Adenine Dinucleotide (FAD) sodium salt and its analogs, such as Flavin Mononucleotide (FMN) and Riboflavin, in the context of enzyme assays. The information presented is supported by experimental data to aid in the selection of the appropriate flavin cofactor for your research needs.
Introduction to Flavin Analogs
Flavins are a class of organic compounds based on the isoalloxazine ring system that are essential cofactors for a wide variety of enzymes known as flavoproteins. These enzymes are involved in numerous critical cellular processes, including metabolism, DNA repair, and protein folding. The most common flavin cofactors are FAD, FMN, and their precursor, Riboflavin (Vitamin B2). While FAD is the most frequently utilized flavin cofactor in the human proteome, the choice between FAD sodium salt, FMN, or Riboflavin in enzyme assays can significantly impact experimental outcomes.[1][2] FAD is the most abundant form of flavin, binding to approximately 75% of the total flavoproteome.[1]
FAD Sodium Salt is a common and highly soluble form of FAD used in biochemical assays. Its high purity and stability in aqueous solutions make it a reliable choice for reconstituting apo-flavoenzymes and performing kinetic studies.
Flavin Mononucleotide (FMN) is a simpler flavin analog lacking the adenosine monophosphate (AMP) moiety of FAD. It serves as a cofactor for a smaller subset of flavoenzymes and is an intermediate in the biosynthesis of FAD from Riboflavin.
Riboflavin is the precursor to both FMN and FAD. While not typically a direct enzyme cofactor in its vitamin form, its potential to be converted to FMN and FAD by cellular machinery can be a consideration in cell-based assays.
Performance Comparison in Enzyme Assays
The choice of flavin analog can have a profound effect on the kinetic parameters of a flavoenzyme. The presence or absence of the AMP moiety in FAD versus FMN can influence binding affinity (Km) and catalytic turnover (kcat).
Quantitative Data from a Two-Component FAD-Dependent Monooxygenase (PheA2):
One study on the FAD-dependent monooxygenase PheA2 provides a semi-quantitative comparison of its activity with FAD, FMN, and Riboflavin. While FMN and Riboflavin were reduced at rates similar to FAD, their binding affinity for the enzyme was 3 to 4 times lower.[3]
| Flavin Analog | kcat (s⁻¹) | Relative Affinity |
| FAD | ~250 | High |
| FMN | Similar to FAD | 3-4x lower than FAD |
| Riboflavin | Similar to FAD | 3-4x lower than FAD |
Kinetic Parameters of Enzymes Involved in Flavin Metabolism:
The following table presents kinetic data for enzymes that hydrolyze or synthesize FAD and FMN. While not a direct measure of cofactor performance in a redox reaction, these values offer insight into the enzymatic handling of these molecules. For instance, the enzyme SmNPP5 hydrolyzes FAD with a specific set of kinetic parameters, while SmAP acts on FMN.[4]
| Enzyme | Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| SmNPP5 | FAD | 178 ± 5.9 | 324,734 ± 36,347 |
| SmAP | FMN | 3,820 ± 580 | 1,393 ± 347 |
Observations from Reconstitution Studies:
Studies on the reconstitution of apo-monomeric sarcosine oxidase (apoMSOX) with FAD and an FAD analog (8-nor-8-chloroFAD) demonstrated that the reconstituted enzyme's specific activity was comparable to the native enzyme. However, the enzyme reconstituted with the FAD analog exhibited a significantly lower catalytic activity (approximately 10-fold lower).[5] This highlights that even subtle changes to the flavin structure can dramatically impact enzyme function.
Experimental Protocols
1. Preparation of Apo-flavoprotein:
A common method for preparing apo-flavoproteins is through hydrophobic-interaction chromatography. This method allows for the large-scale reversible dissociation of the flavin prosthetic group from the protein.
-
Binding: The holoenzyme is bound to a phenyl-Sepharose CL-4B column at neutral pH in the presence of ammonium sulfate.
-
Flavin Removal: FAD is removed at an acidic pH (3.5-4.0) with the addition of high concentrations of KBr.
-
Elution of Apoenzyme: The apoenzyme is eluted at neutral pH in the presence of 50% ethylene glycol. The resulting apoenzyme typically shows negligible residual activity and high reconstitutability.[6]
2. Reconstitution of Apo-flavoprotein and Activity Assay:
Once the apoenzyme is prepared, it can be reconstituted with the desired flavin analog.
-
Reconstitution: The apoenzyme is incubated with an excess of the flavin analog (e.g., FAD sodium salt, FMN) to allow for binding to the active site. The reconstitution process can be monitored by observing changes in the flavin's fluorescence or absorbance spectrum.
-
Removal of Unbound Flavin: Unbound flavin is removed by methods such as dialysis or size-exclusion chromatography.
-
Activity Assay: The activity of the reconstituted holoenzyme is then measured using a substrate-specific assay. For example, the activity of D-amino acid oxidase (DAAO) can be determined by monitoring the consumption of molecular oxygen or the production of α-keto acid.[7] A typical assay for DAAO involves measuring the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled reaction with L-glutamate dehydrogenase.[7]
Visualizations
Below are diagrams illustrating the relationship between flavin analogs and a typical experimental workflow.
The diagram above illustrates the sequential enzymatic conversion of Riboflavin to FMN and then to FAD. This pathway highlights the structural relationship between the three main flavin analogs.
This workflow diagram outlines the key steps involved in preparing an apo-flavoenzyme and reconstituting it with a chosen flavin analog for subsequent kinetic analysis.
Conclusion
The selection of a flavin analog for enzyme assays is a critical decision that can significantly influence the experimental results. FAD sodium salt is generally the preferred choice for reconstituting FAD-dependent enzymes due to its high solubility and the fact that FAD is the natural cofactor for the majority of flavoproteins. FMN can be a valuable tool for investigating the role of the AMP moiety in enzyme function and for studying FMN-dependent enzymes. Riboflavin is primarily relevant in studies where its metabolic conversion to FMN and FAD is a factor. The provided experimental protocols and comparative data should serve as a valuable resource for researchers designing and interpreting enzyme assays involving flavin cofactors.
References
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. pediaa.com [pediaa.com]
- 3. Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of FAD, FMN and riboflavin (vitamin B2) in the human parasitic blood fluke Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Covalently Bound Flavin: Isolation and In Vitro Flavinylation of Monomeric Sarcosine Oxidase Apoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of FAD Sodium Salt: A Comparative Guide for Researchers
For scientists and researchers in drug development, the quality and consistency of reagents are paramount. Flavin adenine dinucleotide (FAD) sodium salt, a critical coenzyme in numerous cellular metabolic pathways, is no exception. Its purity and integrity can significantly impact experimental outcomes. This guide provides a comparative analysis of FAD sodium salt from various suppliers, supported by experimental data and detailed protocols to aid researchers in making informed purchasing decisions.
Comparative Analysis of FAD Sodium Salt Specifications
To provide a clear comparison, the following table summarizes the certificate of analysis (CoA) specifications for FAD sodium salt from prominent suppliers. It is important to note that while some suppliers provide lot-specific CoAs with precise values, others offer a guaranteed range. For the most accurate and up-to-date information, researchers should always request the CoA for the specific lot they intend to purchase.
| Parameter | Supplier A (Example Data) | Supplier B (Typical Specification) | Supplier C (Typical Specification) |
| Purity (by HPLC) | 99.7% | ≥95% | ≥98% |
| Water Content (Karl Fischer) | 3.2% | ≤10% | Not Specified |
| Appearance | Yellow to orange crystalline solid | Conforms to standard | Orange to dark orange powder |
| Solubility | Soluble in water (50 mg/mL) | Soluble in water | Soluble in PBS (pH 7.2, 10 mg/mL)[1] |
| Identity (IR, NMR, Mass Spec, UV) | Conforms | Conforms | Conforms |
Key Quality Attributes and Experimental Protocols
The critical quality attributes for FAD sodium salt are its purity, water content, and the absence of impurities. These are typically assessed using High-Performance Liquid Chromatography (HPLC) and Karl Fischer titration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of FAD sodium salt and separating it from potential impurities or degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent like methanol or acetonitrile.
-
Sample Preparation: A known concentration of the FAD sodium salt is dissolved in the mobile phase or a compatible solvent.
-
Injection and Detection: The sample is injected onto the column, and the elution of FAD is monitored by its characteristic absorbance at approximately 260 nm and 450 nm.
-
Quantification: The purity is calculated by comparing the peak area of FAD to the total peak area of all components in the chromatogram.
References
A Comparative Guide to FAD-Dependent Enzymes: From Fungal Glucose Oxidase to Human Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key FAD-dependent enzymes from different organisms, focusing on their biochemical properties, kinetic parameters, and roles in significant biological pathways. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to FAD-Dependent Enzymes
Flavin Adenine Dinucleotide (FAD) is a redox-active coenzyme essential for a wide variety of metabolic reactions.[1] Enzymes that utilize FAD as a cofactor, known as flavoproteins, are involved in crucial cellular processes such as electron transport, DNA repair, fatty acid beta-oxidation, and the catabolism of amino acids and xenobiotics.[1] These enzymes are ubiquitous across all domains of life, and their comparative study offers valuable insights into evolutionary relationships, enzyme mechanisms, and potential therapeutic targets. This guide focuses on three well-characterized FAD-dependent enzymes: Glucose Oxidase, Glutathione Reductase, and Monoamine Oxidase.
Comparative Biochemical and Kinetic Data
The following tables summarize the key quantitative data for the selected FAD-dependent enzymes from various organisms, allowing for a direct comparison of their performance.
Table 1: Kinetic Parameters of Glucose Oxidase from Fungal Sources
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger | β-D-Glucose | 7.1 - 10.07 | 1.7 - 470.36 | 641 - 1187.77 | 90 - 183.58 | 5.0 - 5.5 | 25 - 40 |
| Penicillium chrysogenum | β-D-Glucose | - | 271.2 | - | - | 6.8 | 40 |
| Penicillium amagasakiense | D-Glucose | 6.47 | 470.36 | 1187.77 | 183.58 | - | - |
Data compiled from multiple sources.[2][3][4][5][6][7]
Table 2: Kinetic Parameters of Glutathione Reductase from Various Organisms
| Organism | Substrate | Km (µM) |
| Human | NADPH | - |
| Yeast | NADPH | 3-6 |
| Escherichia coli | NADPH | 3-6 |
| Spinach | NADPH | 3-6 |
| Human | NADH | - |
| Yeast | NADH | ~400 |
| Escherichia coli | NADH | ~400 |
| Spinach | NADH | ~400 |
Data compiled from multiple sources.[8][9][10]
Table 3: Substrate Specificity and Kinetic Properties of Monoamine Oxidase (MAO) in Mammals
| Enzyme | Organism | Primary Substrates | Km (µM) | Vmax (nmol/mg protein/h) |
| MAO-A | Human | Serotonin, Norepinephrine | - | - |
| MAO-A | Rat | Serotonin, Norepinephrine | - | 62.35 (Cortex), 59.42 (Medulla) |
| MAO-B | Human | Phenylethylamine, Benzylamine | - | 166.19 (Cortex), 92.91 (Medulla) |
| MAO-B | Rat | Phenylethylamine, Benzylamine | - | 31.06 (Cortex), 14.93 (Medulla) |
Data compiled from multiple sources.[11][12][13][14][15]
Signaling and Metabolic Pathways
The FAD-dependent enzymes discussed play critical roles in distinct and vital biological pathways. Understanding these pathways is crucial for comprehending the physiological context of these enzymes.
Glutathione Reductase in the Oxidative Stress Response
Glutathione reductase is a central enzyme in the cellular defense against oxidative stress.[16] It catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form (GSH), which is a critical molecule for neutralizing reactive oxygen species (ROS).[16] This process is tightly linked to the pentose phosphate pathway, which supplies the necessary NADPH.
Caption: Glutathione reductase's role in the cellular antioxidant defense system.
Monoamine Oxidase in Neurotransmitter Degradation
Monoamine oxidases (MAOs) are critical for the degradation of monoamine neurotransmitters, thereby regulating their levels in the central nervous system.[12][17][18] MAO-A and MAO-B exhibit different substrate specificities, with MAO-A primarily metabolizing serotonin and norepinephrine, and MAO-B acting on phenylethylamine and dopamine.[12]
Caption: Degradation of monoamine neurotransmitters by MAO-A and MAO-B.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques in your own research.
Enzyme Activity Assay for Glucose Oxidase (Spectrophotometric Method)
This protocol describes a common method for determining the activity of Glucose Oxidase by monitoring the oxidation of a chromogenic substrate.[1][19][20]
Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-gluconolactone and hydrogen peroxide (H₂O₂). The produced H₂O₂ is then used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate (e.g., o-dianisidine or ABTS), resulting in a colored product that can be measured spectrophotometrically.
Reagents:
-
Phosphate Buffer: 0.1 M, pH 6.0.
-
Glucose Solution: 10% (w/v) D-glucose in phosphate buffer.
-
Chromogen Solution: 1% (w/v) o-dianisidine dihydrochloride in water (protect from light) or 1 mg/mL ABTS in water.
-
Horseradish Peroxidase (HRP) Solution: 1 mg/mL in phosphate buffer.
-
Enzyme Sample: Glucose Oxidase solution of unknown activity, appropriately diluted in phosphate buffer.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, glucose solution, and the chromogen solution in a cuvette.
-
Add the HRP solution to the reaction mixture.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, known volume of the diluted Glucose Oxidase sample to the cuvette and mix quickly.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine or 416 nm for ABTS) over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of substrate per minute under the specified conditions.
Affinity Purification of Glutathione Reductase
This protocol outlines a standard procedure for the purification of Glutathione Reductase using affinity chromatography, which exploits the enzyme's specific binding to a ligand immobilized on a resin.[21][22][23][24]
Principle: Glutathione Reductase binds specifically to 2',5'-ADP-Sepharose or a similar affinity resin. This allows for its separation from other proteins in a crude cell lysate. The bound enzyme can then be eluted by competing with a high concentration of its substrate or by changing the buffer conditions.
Materials:
-
Cell Lysate: Containing the Glutathione Reductase to be purified.
-
Equilibration Buffer: e.g., 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.5.
-
Wash Buffer: Equilibration buffer with a slightly higher salt concentration (e.g., 0.1 M NaCl) to remove non-specifically bound proteins.
-
Elution Buffer: Equilibration buffer containing a competitive ligand, such as 10 mM GSSG or 10 mM NADPH.
-
Affinity Chromatography Column: Packed with 2',5'-ADP-Sepharose or a similar resin.
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate to allow for efficient binding of the enzyme to the resin.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound Glutathione Reductase from the column by applying the Elution Buffer. Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions for enzyme activity and protein concentration. Pool the fractions containing the purified enzyme.
-
Dialysis/Desalting: Remove the eluting agent from the purified enzyme solution by dialysis against a suitable storage buffer or by using a desalting column.
General Protocol for Protein Crystallization and X-ray Diffraction
This protocol provides a general workflow for obtaining protein crystals suitable for X-ray diffraction analysis, a powerful technique for determining the three-dimensional structure of proteins.[25][26][27][28][29]
Principle: A highly purified and concentrated protein solution is brought to a state of supersaturation under controlled conditions, leading to the formation of a well-ordered crystal lattice. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.
Workflow:
Caption: A generalized workflow for protein crystallization and structure determination.
Key Steps:
-
Protein Purity and Concentration: The protein of interest must be purified to homogeneity (>95%) and concentrated to a suitable level (typically 5-20 mg/mL).
-
Crystallization Screening: A wide range of crystallization conditions (precipitants, pH, temperature, additives) are screened using techniques like hanging-drop or sitting-drop vapor diffusion to identify initial "hits" where crystals form.
-
Crystal Optimization: The initial crystallization conditions are systematically varied to improve the size, shape, and diffraction quality of the crystals.
-
Crystal Harvesting and Cryo-protection: Single, well-formed crystals are carefully harvested and soaked in a cryoprotectant solution to prevent ice formation during freezing.
-
X-ray Data Collection: The cryo-cooled crystal is mounted in an X-ray beam (often at a synchrotron source), and diffraction data is collected as the crystal is rotated.
-
Data Processing and Structure Determination: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffraction pattern are determined using methods like Molecular Replacement (MR) or Multi-wavelength Anomalous Dispersion (MAD). An electron density map is then calculated, into which an atomic model of the protein is built and refined.
References
- 1. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Assay for glucose oxidase from Aspergillus niger and Penicillium amagasakiense by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ffhdj.com [ffhdj.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative studies on the glucose oxidases of Aspergillus niger and penicillium amagasakiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Blood-brain barrier monoamine oxidase: enzyme characterization in cerebral microvessels and other tissues from six mammalian species, including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 13. Type A and B monoamine oxidase activities in the human and rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bohrium.com [bohrium.com]
- 16. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 17. Neurotransmitter Clearance – Introduction to Neurobiology [opentext.uoregon.edu]
- 18. Neurotransmitter Clearance – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 19. psasir.upm.edu.my [psasir.upm.edu.my]
- 20. static.igem.org [static.igem.org]
- 21. Purification by affinity chromatography of glutathione reductase (EC 1.6.4.2) from Escherichia coli and characterization of such enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. genscript.com [genscript.com]
- 23. takarabio.com [takarabio.com]
- 24. Purification and characterisation of glutathione reductase from scorpionfish (scorpaena porcus) and investigation of heavy metal ions inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 29. creative-biostructure.com [creative-biostructure.com]
Unraveling Enzyme Mechanisms: A Comparative Guide to Isotopic Labeling of FAD Sodium Salt
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme-catalyzed reactions is paramount. Flavin adenine dinucleotide (FAD) is a critical redox cofactor for a wide array of enzymes, making it a key target for mechanistic studies.[1][2] Isotopic labeling of FAD sodium salt has emerged as a powerful tool to probe these complex biological processes at an atomic level. [3]
This guide provides an objective comparison of isotopically labeling FAD sodium salt with alternative methods for mechanistic studies, supported by experimental data and detailed protocols.
The Power of Isotopic Labeling with FAD
Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons.[4] Common isotopes used for labeling FAD include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and tritium (³H).[5][6] This technique allows researchers to track the movement and transformation of specific atoms throughout a chemical reaction, providing unambiguous insights into reaction pathways that would be challenging to obtain otherwise.[5][7]
The primary advantage of using isotopically labeled FAD lies in its ability to provide direct evidence for reaction mechanisms. By analyzing the distribution of isotopes in the products and intermediates, scientists can elucidate bond formations and cleavages, identify transient intermediates, and understand the stereochemistry of enzymatic reactions.[5][8]
A Comparative Analysis of Methodologies
While isotopic labeling of FAD is a robust technique, several alternative methods are available for studying enzyme mechanisms. The choice of method depends on the specific research question, the available resources, and the nature of the enzyme system.
| Method | Principle | Information Gained | Advantages | Limitations |
| Isotopic Labeling of FAD | Tracking the fate of isotopically labeled atoms.[4] | Atom-specific reaction pathways, bond cleavage/formation, identification of intermediates.[5] | Provides direct, unambiguous mechanistic evidence.[5] High specificity and sensitivity. | Requires synthesis of labeled compounds. Can be costly and time-consuming. |
| Intrinsic FAD Fluorescence | Monitoring changes in the natural fluorescence of FAD upon changes in its environment or redox state.[9][10] | Conformational changes, ligand binding, and redox state of the flavin.[9] | Label-free, non-invasive, and can be used for real-time monitoring. | Provides indirect information about the mechanism. Susceptible to interference from other fluorescent molecules. |
| UV-Visible Spectroscopy | Measuring changes in the absorption spectrum of FAD, which is sensitive to its oxidation state and local environment.[11] | Overall reaction kinetics, redox changes, and formation of spectrally distinct intermediates.[11] | Relatively simple and widely accessible technique. | Does not provide atom-specific information. Can be difficult to interpret complex spectral changes. |
| Computational Modeling | Using molecular docking and molecular dynamics simulations to predict substrate binding and catalytic steps.[12] | Theoretical insights into enzyme-substrate interactions and transition states.[12] | Cost-effective and can guide experimental design. | Predictions require experimental validation. Accuracy depends on the quality of the model and force fields. |
Experimental Protocols
Enzymatic Synthesis of Isotopically Labeled FAD Sodium Salt
This protocol describes the synthesis of isotopically labeled FAD from commercially available labeled precursors using a bifunctional FAD synthetase from Corynebacterium ammoniagenes.[3][5][6] This enzyme sequentially converts riboflavin to flavin mononucleotide (FMN) and then to FAD.[3][5]
Materials:
-
Isotopically labeled riboflavin (e.g., [¹³C₄,¹⁵N₂]riboflavin) or isotopically labeled ATP (e.g., [¹³C₅,¹⁵N₅]ATP)
-
Unlabeled ATP or riboflavin
-
MgCl₂
-
Phosphocreatine
-
Creatine phosphokinase
-
Tris buffer (50 mM, pH 7.6)
-
Partially purified C. ammoniagenes FAD synthetase[5]
Procedure:
-
Prepare a reaction mixture containing 50 µM riboflavin (labeled or unlabeled), 8 mM MgCl₂, 1 mM ATP (labeled or unlabeled), 196 mM phosphocreatine, and 800 units/mL of creatine phosphokinase in 50 mM Tris buffer, pH 7.6.[5]
-
Initiate the reaction by adding 100 µL of partially purified FAD synthetase (total protein concentration of ~2.7 mg/mL) per mL of the synthetic mixture.[5]
-
Incubate the reaction at 25°C for approximately 24 hours, or until completion as monitored by analytical HPLC.[5]
-
Purify the labeled FAD using HPLC. The elution of flavins can be monitored by UV absorbance at 264 nm and 450 nm.[5]
-
Verify the incorporation of isotopic labels by mass spectrometry for stable isotopes or scintillation counting for radioisotopes.[5]
The yield for this enzymatic synthesis is typically high, ranging from 85-93%.[5]
Mechanistic Study using Isotopically Labeled FAD: A General Workflow
This protocol outlines the general steps for using isotopically labeled FAD to investigate the mechanism of a flavin-dependent enzyme, such as flavin-dependent thymidylate synthase (FDTS).[5]
1. Apoenzyme Preparation:
-
Express and purify the recombinant flavoenzyme.
-
Remove the native, unlabeled FAD from the enzyme to generate the apoenzyme. This can be achieved by methods such as treatment with high concentrations of NaCl or denaturation with urea followed by dialysis.[5][13]
2. Reconstitution with Labeled FAD:
-
Incubate the apoenzyme with an excess of the purified isotopically labeled FAD to reconstitute the holoenzyme.
-
Remove the excess unbound labeled FAD by dialysis or size-exclusion chromatography.
3. Enzymatic Reaction and Quenching:
-
Initiate the enzymatic reaction by adding the substrate (e.g., dUMP for FDTS).
-
At specific time points, quench the reaction to trap any intermediates. Rapid acid-quenching or base-quenching techniques can be employed.[5]
4. Analysis of Products and Intermediates:
-
Separate the components of the quenched reaction mixture using HPLC.
-
Analyze the fractions containing the substrate, product, and any trapped intermediates using mass spectrometry (for stable isotopes) or liquid scintillation counting (for radioisotopes) to determine the location and extent of isotope incorporation.[5]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Enzymatic synthesis of labeled FAD.
Caption: Mechanistic study workflow.
Caption: Information flow comparison.
Conclusion
Isotopic labeling of FAD sodium salt stands out as an invaluable technique for elucidating the mechanisms of flavoenzymes. Its ability to provide direct, atom-specific information about reaction pathways is unparalleled. While alternative methods such as intrinsic fluorescence and UV-Visible spectroscopy offer less invasive and often simpler approaches to study enzyme kinetics and conformational changes, they lack the fine-detail resolution of isotopic labeling. Computational methods provide a powerful complementary tool for generating hypotheses that can then be tested experimentally. Ultimately, the most comprehensive understanding of an enzyme's mechanism is often achieved through a multi-faceted approach that combines the strengths of these different techniques. For researchers seeking definitive evidence of reaction pathways and the roles of specific atoms in catalysis, isotopic labeling of FAD remains the gold standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and application of isotopically labeled flavin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Synthesis and application of isotopically labeled flavin nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. researchgate.net [researchgate.net]
- 12. Structural Insight into the Working Mechanism of the FAD Synthetase from the Human Pathogen Streptococcus pneumoniae: A Molecular Docking Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of FAD-Na2 (Flavin Adenine Dinucleotide Disodium Salt)
Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2) is a redox cofactor involved in key metabolic reactions. While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] All waste disposal must comply with local, state, and federal regulations.[1][2]
Pre-Disposal Safety and Handling
Before disposal, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] In case of a spill, clean it up immediately. For minor spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected in a clean, dry, and sealable labeled container.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for FAD-Na2 depends on its physical state (solid or liquid) and the regulations of your institution's Environmental Health and Safety (EHS) department.
For Solid FAD-Na2 Waste:
-
Containerization: Place the solid FAD-Na2 waste in a well-labeled, sealed container.
-
Consult EHS: Contact your institution's EHS department to confirm if the solid waste can be disposed of in the regular trash. Some institutions may require it to be placed directly into an outside dumpster to avoid handling by custodial staff.[3]
-
Disposal: Following EHS guidance, dispose of the sealed container in the designated waste stream.
For Liquid FAD-Na2 Solutions:
-
Neutralization: Check the pH of the solution. For sink disposal, the pH should generally be between 6.0 and 9.5.[4] If necessary, neutralize the solution.
-
EHS Approval: Obtain approval from your institution's EHS department before disposing of any liquid chemical waste down the drain.[3]
-
Sink Disposal: If approved, pour the liquid waste down the laboratory sink with copious amounts of water. This is generally acceptable for non-hazardous, water-miscible solutions.[4]
-
Alternative Disposal: If sink disposal is not permitted, collect the liquid waste in a properly labeled, sealed container and manage it as chemical waste through your institution's hazardous waste program.
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held FAD-Na2 should be triple-rinsed with a suitable solvent (e.g., water). The first rinseate should be collected and disposed of as chemical waste.
-
Defacing Labels: After rinsing, deface or remove the original labels to prevent misuse.[3]
-
Disposal: The clean, empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
FAD-Na2 Disposal Characteristics
| Characteristic | Summary | Citation |
| Hazard Classification | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [1] |
| Physical State | Typically a solid powder. | [5][6] |
| Solubility | Soluble in water. | [7] |
| Disposal Regulations | Must be handled in accordance with local, state, and federal regulations. | [1][2] |
FAD-Na2 Disposal Workflow
Caption: Decision workflow for the proper disposal of FAD-Na2 waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FAD- Na2 [sorachim.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling FAD-Na2;FAD sodium salt
Safeguarding Your Research: A Guide to Handling FAD-Na2
Flavin Adenine Dinucleotide sodium salt (FAD-Na2), a vital redox cofactor in metabolic research, requires careful handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and streamline your workflow.
Personal Protective Equipment (PPE)
When handling FAD-Na2, particularly in its powdered form, the following personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects against airborne particles and accidental splashes. |
| Skin Protection | Chemical-resistant impervious gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][2] | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved dust mask (e.g., N95) is required when handling the powder and if dust is generated.[3] | Avoids inhalation of fine particles, which may cause respiratory irritation.[4][5] |
Standard Operating Procedure for FAD-Na2
Following a systematic procedure for handling FAD-Na2 from receipt to disposal is critical for safety and reproducibility.
Caption: Standard workflow for handling FAD-Na2.
Emergency Response Plan: Chemical Spill
In the event of a spill, a prompt and systematic response is crucial to contain the material and ensure personnel safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][5] Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water.[1][4] Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[5] Seek medical attention.[5]
Spill Cleanup Protocol
The following workflow should be initiated immediately following a spill of FAD-Na2 powder.
Caption: Emergency workflow for FAD-Na2 spills.
Handling and Disposal Plan
Storage: FAD-Na2 should be stored in a tightly sealed container in a cool, dry, and dark place, with refrigeration at 2-8°C recommended for long-term stability.[6] Protect from light and moisture.[2]
Disposal: All waste containing FAD-Na2 must be handled in accordance with local, state, and federal regulations.[1] Do not mix with other waste. Uncleaned containers should be treated as the product itself. For specific guidance, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
